Zalypsis
Beschreibung
Eigenschaften
IUPAC Name |
[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHZSUNBOYNQY-DLVGLDQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38F3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044026 | |
| Record name | Zalypsis | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308359-57-1 | |
| Record name | PM-00104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zalypsis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PM-00104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zalypsis (PM00104): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis (PM00104) is a synthetic tetrahydroisoquinolone alkaloid that has demonstrated potent antitumor activity in a range of preclinical and clinical studies.[1][2][3] Structurally related to marine-derived compounds like trabectedin, this compound exerts its cytotoxic effects through a multifaceted mechanism of action centered on DNA interaction and the induction of the DNA damage response.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: DNA Binding and Damage
This compound's primary mode of action involves its direct interaction with the minor groove of DNA.[4] Its reactive carbinolamine moiety forms a covalent bond with the exocyclic amino group of guanine residues.[1] This interaction exhibits a degree of sequence specificity, with a preference for guanine-rich sequences, particularly AGG, GGC, AGC, CGG, and TGG triplets.[1] This covalent adduction to DNA is a critical initiating event that triggers a cascade of cellular responses.
The formation of this compound-DNA adducts physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4][6] This steric hindrance ultimately leads to the generation of DNA double-strand breaks (DSBs), a severe form of DNA damage that activates cellular DNA damage response (DDR) pathways.[3][7]
Unlike its structural analog trabectedin, the cytotoxic activity of this compound appears to be independent of the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1] This distinction is significant as it suggests a different spectrum of activity and potentially a different profile of resistance mechanisms.
Cellular Consequences of this compound-Induced DNA Damage
The induction of DNA double-strand breaks by this compound sets off a well-orchestrated cellular response, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest at S-Phase
Upon detection of DNA damage, cells activate checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. In the case of this compound treatment, this manifests as a robust arrest in the S-phase of the cell cycle.[5][6] This S-phase arrest is a direct consequence of the inhibition of DNA replication due to the presence of this compound-DNA adducts.
Induction of Apoptosis
If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is characterized by the activation of caspase cascades, leading to the cleavage of key cellular proteins and the orderly dismantling of the cell.[6]
Pharmacodynamic Biomarker: γ-H2AX Foci Formation
A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX.[1] this compound treatment leads to a significant and dose-dependent increase in the formation of nuclear γ-H2AX foci.[1] The quantification of these foci serves as a sensitive and reliable pharmacodynamic biomarker to monitor the extent of DNA damage induced by the drug in both preclinical and clinical settings.
Quantitative Data on the In Vitro Activity of this compound
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the nanomolar and even subnanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| HEL | Acute Myeloid Leukemia | < 1 |
| HL-60 | Acute Myeloid Leukemia | < 1 |
| TC32 | Ewing Sarcoma | 0.15 |
| TC71 | Ewing Sarcoma | 0.15 |
| XPD-deficient | Colon Carcinoma | 0.2 |
| XPD-complemented | Colon Carcinoma | 0.2 |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.
DNase I Footprinting Assay
This technique is used to determine the specific DNA sequences where this compound binds.
Protocol:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for binding. A control reaction without this compound is run in parallel.
-
DNase I Digestion: The DNA-Zalypsis complexes and the control DNA are treated with a low concentration of DNase I. DNase I cleaves the DNA backbone, but the regions where this compound is bound are protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The protected regions, or "footprints," appear as gaps in the ladder of DNA fragments in the lanes corresponding to this compound treatment, revealing the drug's binding sites.
γ-H2AX Foci Induction Assay
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Cancer cells are cultured on coverslips and treated with this compound at various concentrations and for different durations.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the nucleus.
-
Immunostaining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
-
Image Analysis: The number of distinct fluorescent foci within the nucleus of each cell is quantified using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in each phase of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Cells are treated with this compound for a specified period.
-
Cell Harvest and Fixation: The cells are harvested and fixed, typically with cold ethanol, to preserve their DNA content.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is plotted as a histogram of fluorescence intensity versus cell count. The G1 phase cells will have a 2N DNA content, G2/M phase cells will have a 4N DNA content, and S-phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated using cell cycle analysis software.
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's mechanism of action and the workflows of the experimental techniques used to study it.
References
- 1. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-man phase I trial of two schedules of the novel synthetic tetrahydroisoquinoline alkaloid PM00104 (this compound) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response | Haematologica [haematologica.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of PM00104 (Zalypsis®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinoline alkaloid that has garnered significant interest in the field of oncology.[1][2][3] Structurally related to naturally occurring marine compounds such as jorumycin and renieramycins, PM00104 exhibits potent antineoplastic activity.[2][4] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the total synthesis of PM00104, intended for professionals in drug development and chemical research.
Chemical Structure and Properties
PM00104 is a complex polycyclic molecule with the chemical formula C₃₇H₃₈F₃N₃O₈.[1] Its intricate structure features a pentacyclic core. The systematic IUPAC name for PM00104 is [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate.[1]
Table 1: Chemical Identifiers for PM00104
| Identifier | Value |
| CAS Number | 308359-57-1 |
| Molecular Formula | C₃₇H₃₈F₃N₃O₈ |
| Molecular Weight | 709.7 g/mol |
| IUPAC Name | [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate |
| Synonyms | This compound, PM 00104 |
Total Synthesis of PM00104
The total synthesis of PM00104 has been successfully achieved, providing a crucial route to this promising anti-cancer agent independent of natural sources. The synthetic strategy is convergent, relying on the preparation of key fragments that are subsequently coupled and elaborated to form the final complex structure. A key transformation in the synthesis is the Pictet-Spengler cyclization. The overall yield for the synthesis is approximately 8-10% starting from N-Cbz-L-tyrosine.
Key Synthetic Strategy: Pictet-Spengler Cyclization
The cornerstone of the PM00104 synthesis is the application of the Pictet-Spengler reaction. This powerful chemical reaction forms a tetrahydroisoquinoline ring system from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of the PM00104 synthesis, this strategy is employed to construct the core heterocyclic framework of the molecule.
Experimental Protocols
While the full step-by-step experimental details are proprietary and detailed within specific research publications, the following outlines the key transformations and general procedures based on published synthetic strategies.
1. Synthesis of the Tetrahydroisoquinoline Core:
The synthesis commences with the readily available amino acid, N-Cbz-L-tyrosine. Through a series of functional group manipulations and protection/deprotection steps, the precursor for the Pictet-Spengler reaction is prepared. This typically involves the formation of a substituted β-phenylethylamine derivative.
2. Pictet-Spengler Cyclization:
The prepared β-arylethylamine is then reacted with a suitable aldehyde under acidic conditions to initiate the Pictet-Spengler cyclization. This critical step establishes the core tetrahydroisoquinoline scaffold of PM00104 with the desired stereochemistry.
3. Elaboration of the Pentacyclic System:
Following the successful formation of the core, subsequent steps focus on the construction of the remaining rings and the introduction of the necessary functional groups. This involves a series of complex chemical transformations, including cyclizations, oxidations, and reductions to build the intricate pentacyclic system.
4. Introduction of the Side Chain:
A crucial step in the latter part of the synthesis is the introduction of the cinnamoyl side chain. This is achieved by coupling the pentacyclic core with (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. A key transformation in this process involves the direct iodination of a primary alcohol in a trihydroxyl intermediate, followed by an SN2 reaction with potassium phthalimide to introduce the required amino functionality for the amide coupling.
Table 2: Summary of Key Spectroscopic Data for PM00104
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum of PM00104 is highly complex, exhibiting a multitude of signals corresponding to the numerous protons in the molecule. Key diagnostic signals include those for the aromatic protons, the vinyl proton of the cinnamoyl group, and the various methoxy and methyl groups. |
| ¹³C NMR | The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the complex ring system. |
| High-Resolution Mass Spectrometry (HRMS) | HRMS data confirms the elemental composition of PM00104, providing a highly accurate mass measurement that corresponds to the chemical formula C₃₇H₃₈F₃N₃O₈. |
Synthesis Workflow
The following diagram illustrates the high-level workflow for the total synthesis of PM00104.
Caption: High-level workflow for the total synthesis of PM00104.
Conclusion
The successful total synthesis of PM00104 represents a significant achievement in synthetic organic chemistry and provides a reliable source of this potent antitumor agent for further preclinical and clinical development. The strategic use of the Pictet-Spengler reaction is a testament to its power in constructing complex alkaloid frameworks. This guide has provided a comprehensive overview of the chemical structure and synthetic strategy for PM00104, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
Preclinical Profile of Zalypsis (PM00104): An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zalypsis (PM00104), a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. The information presented herein is curated from various preclinical studies to support further research and development of this compound.
Introduction
This compound is a novel marine-derived compound that has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines, both in vitro and in vivo.[1][2] Its mechanism of action involves covalent binding to the minor groove of DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][3] This document summarizes the key preclinical findings related to the absorption, distribution, metabolism, and excretion (ADME), as well as the antitumor efficacy and underlying mechanisms of this compound.
Pharmacodynamics: Unraveling the Antitumor Activity
The antitumor effects of this compound are intrinsically linked to its interaction with DNA, triggering a robust DNA damage response.
Mechanism of Action
This compound covalently binds to guanine residues within the DNA minor groove, with a preference for specific DNA sequences.[3] This interaction forms DNA adducts that obstruct the progression of DNA replication and transcription machinery.[1][3] The cellular response to this DNA damage is characterized by the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks (DSBs).[4] The accumulation of DSBs ultimately leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis.[1][3]
In Vitro Antitumor Activity
This compound has demonstrated potent cytotoxic activity across a wide array of human cancer cell lines. A study evaluating its effect on a panel of 24 cell lines reported a mean half-maximal inhibitory concentration (IC50) of 7 nM.[5] Leukemia and stomach tumor cell lines were among the most sensitive to this compound.[5]
Table 1: In Vitro Cytotoxicity of this compound (PM00104)
| Cell Line Panel | Number of Cell Lines | Mean IC50 (nM) | Most Sensitive Tumor Types | Reference |
| Human Cancer Cell Lines | 24 | 7 | Leukemia, Stomach | [5] |
In Vivo Antitumor Efficacy
The promising in vitro activity of this compound has been substantiated in several preclinical xenograft models of human cancer. Significant tumor growth inhibition has been observed in mice bearing tumors derived from various cancer types, including breast, prostate, gastric, and pancreatic cancers.[1][3]
Experimental Workflow for In Vivo Efficacy Studies
Pharmacokinetics: Understanding the Drug's Journey
Preclinical pharmacokinetic studies in various animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters in Preclinical Models
Toxicokinetic studies in beagle dogs following intravenous (i.v.) bolus administration have shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound increase in a dose-proportional manner.[3] These studies also revealed that this compound has a moderate to high systemic clearance, a large volume of distribution, and a long half-life, with no significant accumulation observed after multiple doses.[3] While specific quantitative data from rodent studies is limited in the publicly available literature, the consistent findings in dogs suggest a predictable pharmacokinetic profile.
Table 2: Summary of Preclinical Pharmacokinetic Characteristics of this compound (PM00104)
| Species | Route of Administration | Key Findings | Reference |
| Dog | Intravenous Bolus | Dose-proportional Cmax and AUC, Moderate to high clearance, Large volume of distribution, Long half-life, No significant accumulation | [3] |
Experimental Protocols for Pharmacokinetic Studies
Animal Models: Preclinical pharmacokinetic studies have been conducted in various species, including mice, rats, and beagle dogs.[3][6][7]
Drug Administration: this compound is typically administered intravenously (i.v.) as a bolus injection or infusion in preclinical models.[3]
Sample Collection and Analysis: Blood samples are collected at various time points post-administration. Plasma is separated and analyzed using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method to determine the concentration of this compound.[3]
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Experimental Methodologies: A Closer Look
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Cell Preparation: Human tumor cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered according to a predefined schedule and route (e.g., intravenous injection).
-
Efficacy Evaluation: Tumor growth and the general health of the animals (including body weight) are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).
Conclusion
The preclinical data for this compound (PM00104) demonstrate a potent and selective antitumor agent with a well-defined mechanism of action centered on DNA damage. Its in vitro cytotoxicity translates to significant in vivo efficacy in various tumor models. The pharmacokinetic profile of this compound is characterized by dose-proportional exposure and a long half-life, supporting intermittent dosing schedules. This comprehensive preclinical profile provides a strong rationale for the continued clinical development of this compound as a promising anticancer therapeutic. Further research focusing on identifying predictive biomarkers of response and exploring combination strategies will be crucial in optimizing its clinical utility.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of PM00104 (this compound®) administered as a 1-hour weekly infusion resting every fourth week in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Zalypsis® (PM00104): A Technical Guide to its Molecular Targets in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, a class of compounds inspired by marine natural products.[1] It has demonstrated potent antitumor activity in a range of preclinical models of solid tumors and has been evaluated in clinical trials.[2] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects, with a focus on solid tumors.
Core Mechanism of Action: DNA Damage and Repair Inhibition
The primary molecular target of this compound is nuclear DNA. Its mechanism of action can be summarized in the following key steps:
-
DNA Minor Groove Binding: this compound possesses a reactive carbinolamine group that enables it to covalently bind to the minor groove of the DNA double helix.[3]
-
Guanine Adduct Formation: It preferentially forms covalent adducts with guanine residues, particularly within AGG, GGC, AGC, CGG, and TGG sequences.[3][4]
-
Induction of DNA Double-Strand Breaks (DSBs): The formation of this compound-DNA adducts leads to distortions in the DNA structure, which, particularly during DNA replication, results in the generation of highly cytotoxic double-strand breaks.[1][3]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.[3][5]
The antitumor activity of this compound is intrinsically linked to the sensitivity of cancer cells to DNA double-strand breaks.[5]
Signaling Pathways Modulated by this compound
The primary signaling cascade activated by this compound is the DNA Damage Response (DDR) pathway. Upon the formation of this compound-induced DSBs, a cascade of protein phosphorylation events is initiated to signal the presence of DNA damage and coordinate a cellular response.
DNA Damage Response Pathway
Key protein players in this pathway that are modulated by this compound include:
-
γ-H2AX: One of the earliest markers of DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] this compound is a potent inducer of γ-H2AX foci, which can serve as a pharmacodynamic biomarker of its activity.[1]
-
ATM and ATR: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are master sensor kinases that are activated by DSBs.[4] They, in turn, phosphorylate a host of downstream targets to orchestrate the DDR.
-
CHK1 and CHK2: These checkpoint kinases are activated by ATM/ATR and are crucial for enforcing cell cycle checkpoints, allowing time for DNA repair.[3][6] this compound treatment leads to the phosphorylation and activation of CHK1 and CHK2.[6]
-
p53: The tumor suppressor protein p53 is a key downstream effector of the DDR. In p53 wild-type cells, this compound treatment leads to a striking overexpression of p53, which contributes to both cell cycle arrest and apoptosis.[3] this compound can also induce cell death in p53-mutated cells, albeit at higher concentrations.[3]
Quantitative Data on this compound Activity
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human solid tumor cell lines.[2] The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar to picomolar range.[3][5]
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| TC32 | Ewing Sarcoma | 0.15 | [1] |
| TC71 | Ewing Sarcoma | Not explicitly stated, but in subnanomolar range | [1] |
| Various | 24 cell line panel (including leukemia and stomach) | Mean IC50 of 7 nM | [3] |
In Vivo Efficacy in Preclinical Models
This compound has shown significant antitumor activity in murine xenograft models of various human solid tumors, including breast, gastric, prostate, and renal cancers.[1]
| Tumor Model | Treatment Schedule | Outcome | Reference |
| Hs746t Gastric Cancer Xenograft | Not specified | Significant tumor growth inhibition | [3] |
| Multiple Myeloma Xenograft | Not specified | Potent in vivo antimyeloma activity | [3][5] |
| Breast, Liver, Prostate, Bladder, Pancreatic Tumor Xenografts | Not specified | Effective treatment in xenografted mice | [2] |
Clinical Trial Data in Solid Tumors
This compound has been evaluated in several Phase I and II clinical trials for various solid tumors. The outcomes have been mixed, with limited single-agent efficacy observed in some studies.[2]
| Tumor Type | Phase | Dosage and Schedule | Key Outcomes | Reference |
| Advanced Solid Tumors | I | Dose escalation, 0.07 to 3.0 mg/m² (weekly) | Recommended Dose (RD): 2.0 mg/m²; Disease stabilization in 4 patients (cervical, colorectal, lachrymal adenoid, bladder). | [5] |
| Advanced Solid Tumors | I | Dose escalation, up to 4.0 mg/m² (24-h infusion q3wk) | RD: 4.0 mg/m²; Stable disease in patients with hepatocellular, esophageal, and prostate adenocarcinoma. | [7] |
| Urothelial Carcinoma | II | 3 mg/m² (1-h infusion q3wk) | 1 of 19 patients achieved disease control; trial terminated early. | [6] |
| Endometrial and Cervical Cancer | II | 2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle) | No objective tumor responses; Median PFS: 1.8 months (endometrial), 1.5 months (cervical). | [8] |
| Ewing Sarcoma | II | 2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle) | No objective responses; Median PFS: 1.8 months. | [8] |
Experimental Protocols
Workflow for In Vitro Cytotoxicity Assessment
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of this compound on solid tumor cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence Staining for γ-H2AX Foci
This protocol allows for the visualization and quantification of this compound-induced DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.
-
Cell Preparation: Culture the desired human solid tumor cell line and harvest the cells during the exponential growth phase.
-
Animal Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound intravenously according to the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for γ-H2AX.
Conclusion
This compound (PM00104) is a potent DNA-damaging agent with a well-defined molecular mechanism of action centered on the formation of DNA adducts and the subsequent induction of a robust DNA damage response. Its activity is particularly pronounced in cells that are sensitive to DNA double-strand breaks. While preclinical studies have demonstrated significant antitumor efficacy across a range of solid tumor models, its translation to clinical benefit as a single agent has been limited in some indications. Future research may focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance its therapeutic potential in solid tumors. This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches used to characterize its activity, serving as a valuable resource for the scientific community.
References
- 1. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of PM00104 (this compound®) administered as a 1-hour weekly infusion resting every fourth week in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of PM00104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of PM00104 (Zalypsis®), a synthetic tetrahydroisoquinoline alkaloid. PM00104 has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines. This document outlines the quantitative data on its activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action.
Data Presentation: Antiproliferative Activity of PM00104
PM00104 exhibits significant in vitro antiproliferative activity against a wide variety of both solid and hematological human tumor cell lines.[1][2][3] The half-maximal inhibitory concentration (IC50) values underscore its potency, with some cell lines showing sensitivity in the picomolar to low nanomolar range.[4]
Below is a summary of the reported in vitro cytotoxic activity of PM00104 against various human cancer cell lines.
| Cancer Type | Cell Line(s) | Reported IC50 |
| General Panel | 24 human cancer cell lines | Mean IC50: 7 nM[5] |
| Multiple Myeloma | Various | Picomolar to low nanomolar range[4] |
| Ewing Sarcoma | TC32, TC71 | 0.15 nM |
| Solid Tumors | Bladder, Gastric, Kidney, Melanoma, Pancreas, Prostate, Sarcoma, Thyroid | ≤ 10 nM[6] |
| Breast, Colon, Lung, Prostate (DU-145), Sarcoma (SK-LMS-1, SW-684) | 100 nM - 1 µM[6] | |
| Ovarian (SK-OV-3) | > 1 µM (inactive)[6] | |
| Hematological Malignancies | Leukemia, Lymphoma | ≤ 10 nM[6] |
| Lymphoma (U937) | 100 nM - 1 µM[6] |
It has been observed that cell lines with low levels of tyrosine kinase receptor (RTK) signaling are more sensitive to PM00104.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiproliferative activity of PM00104.
Cell Proliferation Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PM00104 in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of PM00104 to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate the plates for an additional 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2.1.2. Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PM00104 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PM00104 for the desired time.
-
Cell Harvesting: Harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of PM00104-Induced Antiproliferative Activity
Caption: PM00104's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Antiproliferative Assays
Caption: Workflow for evaluating PM00104's in vitro effects.
Logical Relationship of PM00104's Cellular Effects
Caption: Causal chain from DNA binding to cell death.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Zalypsis-Induced DNA Damage and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. Its primary mechanism of action involves binding to the minor groove of DNA, forming covalent adducts, predominantly with guanine residues. This interaction triggers a cascade of cellular events, leading to the formation of DNA double-strand breaks (DSBs), cell cycle arrest in the S-phase, and the induction of apoptosis. A key characteristic of this compound is that its cytotoxic activity is independent of the nucleotide excision repair (NER) pathway, distinguishing it from related compounds like trabectedin. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent activation of cellular DNA repair pathways. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for studying its mechanism of action, and visual representations of the key signaling pathways involved.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-step process initiated by its interaction with DNA.
-
DNA Adduct Formation: this compound covalently binds to the N2 position of guanine in the minor groove of the DNA double helix. This binding is not random, with a preference for specific DNA sequences.[1][2][3] The formation of these bulky adducts distorts the DNA structure, interfering with fundamental cellular processes.
-
Induction of DNA Double-Strand Breaks (DSBs): The this compound-DNA adducts are converted into highly cytotoxic DNA double-strand breaks (DSBs). This process is replication-dependent, suggesting that the collision of the replication fork with the DNA adducts leads to fork collapse and the generation of DSBs. The formation of DSBs is a critical event that triggers the DNA damage response (DDR).
-
Cell Cycle Arrest: The presence of DNA damage, particularly DSBs, activates cell cycle checkpoints. This compound treatment leads to a prominent arrest of cells in the S-phase of the cell cycle, preventing the replication of damaged DNA.[2][3]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis. This compound-induced apoptosis is the ultimate outcome of its DNA-damaging activity in cancer cells.
Quantitative Data on this compound Activity
The cytotoxic and DNA-damaging effects of this compound have been quantified in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TC32 | Ewing Sarcoma | 0.15 |
| TC71 | Ewing Sarcoma | 0.15 |
| Multiple Myeloma | Multiple Myeloma | Picomolar to low nM |
| Mean IC50 | 24 Cell Line Panel | 7 |
Data compiled from multiple sources.[3][4][5]
Table 2: Quantification of this compound-Induced γH2AX Foci
| Cell Line | Treatment | Fold Increase in γH2AX Staining |
| XPD-complemented | 10 nM PM00104 for 6 hours | 3.7 ± 0.7 |
| XPD (NER-deficient) | 10 nM PM00104 for 6 hours | 2.3 ± 0.7 |
γH2AX is a marker for DNA double-strand breaks. Data indicates that this compound induces DSBs independently of the NER pathway.[4]
DNA Damage Response and Repair Pathways
Upon this compound-induced DNA damage, a complex network of signaling pathways is activated to coordinate DNA repair, cell cycle arrest, and apoptosis.
ATM/ATR Signaling Cascade
The primary sensors of DSBs are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM Activation: this compound-induced DSBs lead to the recruitment and activation of the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets to initiate the DNA damage response.
-
ATR Activation: While primarily activated by single-stranded DNA, ATR can also be activated downstream of ATM in response to DSBs, particularly during the S-phase as the DSB ends are processed.
-
Downstream Effectors: Key downstream targets of ATM and ATR include the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Phosphorylation of these proteins leads to:
-
Cell Cycle Arrest: Activation of CHK1 and CHK2 leads to the inhibition of cell cycle progression, primarily causing an S-phase arrest.
-
Apoptosis: Activation of p53 can trigger the apoptotic pathway if the DNA damage is irreparable.[5]
-
Homologous Recombination (HR)
Evidence suggests that Homologous Recombination (HR) is a key pathway for the repair of this compound-induced DSBs. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break.
-
Key Proteins: The involvement of HR is supported by the deregulation of genes such as BRCA1 and RAD51 following this compound treatment.[6] These proteins are essential for the HR process, with BRCA1 acting as a scaffold protein and RAD51 being the key recombinase that facilitates strand invasion.
Non-Homologous End Joining (NHEJ)
The role of Non-Homologous End Joining (NHEJ), an error-prone DSB repair pathway that directly ligates broken DNA ends, in the response to this compound is less clear. While it is a major pathway for DSB repair in mammalian cells, its specific involvement in repairing this compound-induced lesions or contributing to resistance has not been definitively established. Further research is needed to elucidate the contribution of NHEJ in the cellular response to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.
γH2AX Immunofluorescence Staining for DSB Detection
This protocol allows for the visualization and quantification of γH2AX foci, which are markers of DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound (PM00104)
-
Culture medium and supplements
-
Coverslips in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope. Capture images for quantification.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.
Materials:
-
Treated and control cells
-
PBS, Ca2+/Mg2+-free
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Mix the cell suspension with 0.5% LMPA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.
-
Perform electrophoresis at a low voltage in the same buffer.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "tail."
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the intensity of the PI fluorescence.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This compound is a potent DNA-damaging agent with a distinct mechanism of action that is independent of the NER pathway. Its ability to induce replication-dependent DSBs leads to S-phase arrest and apoptosis in cancer cells. The DNA damage response to this compound is primarily orchestrated by the ATM/ATR signaling cascade, with the Homologous Recombination pathway playing a crucial role in the repair of the induced lesions.
Future research should focus on several key areas:
-
Comprehensive IC50 Profiling: Establishing a broad panel of IC50 values across a wider range of cancer cell lines will help to identify tumor types that are most sensitive to this compound.
-
Quantitative Cell Cycle Analysis: Detailed quantitative studies are needed to precisely determine the percentage of cells arrested in each phase of the cell cycle at different this compound concentrations and time points.
-
Elucidating the Role of NHEJ: Further investigation is required to clarify the role of the NHEJ pathway in the repair of this compound-induced DNA damage and its potential contribution to drug resistance.
-
Upstream Signaling Events: A more detailed understanding of the initial recognition of this compound-DNA adducts and the precise mechanisms of ATM and ATR activation will provide deeper insights into its mode of action.
-
Combination Therapies: Exploring the synergistic effects of this compound with inhibitors of specific DNA repair pathways, such as PARP inhibitors, could lead to more effective cancer therapeutic strategies.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. A continued investigation into its complex interactions with the cellular DNA damage and repair machinery will be crucial for optimizing its clinical application and developing novel therapeutic approaches.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM/ATR‐mediated phosphorylation of PALB2 promotes RAD51 function | EMBO Reports [link.springer.com]
- 6. Expression of BRCA1, BRCA2, RAD51, and other DSB repair factors is regulated by CRL4WDR70 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Zalypsis (PM00104): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity, primarily attributed to its function as a DNA alkylating agent. It covalently binds to the minor groove of DNA, leading to the formation of DNA adducts, cell cycle arrest, and the induction of apoptotic cell death.[1][2][3][4][5][6] While the downstream cellular effects of this compound are well-documented, the precise mechanisms governing its cellular uptake and subsequent intracellular distribution remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's cellular journey, provides detailed experimental protocols for its study, and presents available quantitative data to inform future research and drug development efforts.
Cellular Uptake and Transport
Direct experimental evidence detailing the specific transporters or mechanisms responsible for this compound's entry into cancer cells is limited in the current scientific literature. However, based on its chemical structure as a tetrahydroisoquinoline alkaloid and its intracellular target, a combination of passive diffusion and potential carrier-mediated transport is hypothesized.
1.1. Proposed Mechanism of Cellular Uptake
A plausible mechanism for this compound uptake involves passive diffusion across the plasma membrane, driven by a concentration gradient. As a lipophilic molecule, it is expected to readily traverse the lipid bilayer. Once inside the cell, its rapid binding to nuclear DNA would maintain a low intracellular free concentration, thus sustaining the gradient and promoting further influx.
Caption: Hypothesized pathway of this compound cellular uptake and nuclear accumulation.
Intracellular Distribution and Subcellular Localization
The primary intracellular target of this compound is nuclear DNA.[1][2][3] Therefore, it is expected to accumulate predominantly in the nucleus of treated cells.
2.1. Nuclear Accumulation
Following its entry into the cytoplasm, this compound is presumed to rapidly translocate into the nucleus. This process may be facilitated by simple diffusion through nuclear pore complexes. Once in the nucleus, it covalently binds to guanine residues in the minor groove of DNA, effectively sequestering the drug in this compartment.[3]
Quantitative Data
While direct measurements of intracellular this compound concentrations are not widely published, its potent cytotoxic activity is well-characterized across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide an indirect measure of the effective intracellular concentrations required to elicit a biological response.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | 0.1 - 1 | [1] |
| U266 | Multiple Myeloma | 1 - 10 | [1] |
| RPMI 8226 | Multiple Myeloma | 1 - 10 | [1] |
| NCI-H929 | Multiple Myeloma | 0.1 - 1 | [1] |
| A549 | Lung Carcinoma | Not Specified | |
| HT-29 | Colon Carcinoma | Not Specified | |
| MDA-MB-231 | Breast Carcinoma | Not Specified |
Table 1: In vitro cytotoxicity of this compound in various human cancer cell lines.
Experimental Protocols
To elucidate the precise mechanisms of this compound cellular uptake and distribution, the following experimental protocols are recommended.
4.1. Quantification of Intracellular this compound Concentration
This protocol describes a method for determining the total intracellular concentration of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Caption: Experimental workflow for quantifying intracellular this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a known density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for defined time periods.
-
Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate.
-
Extraction: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile) or a liquid-liquid extraction to separate the drug from cellular macromolecules.
-
HPLC-MS/MS Analysis: Analyze the extracted samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.
-
Data Normalization: Normalize the quantified drug amount to the total protein concentration or cell number in the lysate.
4.2. Subcellular Fractionation for Localization Studies
This protocol outlines the separation of cellular components to determine the distribution of this compound in the nucleus, cytoplasm, and mitochondria.
Caption: Workflow for determining the subcellular localization of this compound.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.
-
Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Mitochondrial and Cytosolic Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Drug Quantification: Quantify the amount of this compound in each fraction (nuclear, mitochondrial, and cytosolic) using HPLC-MS/MS as described above.
Downstream Signaling Pathways
Upon binding to DNA, this compound triggers a cascade of cellular events, primarily related to the DNA damage response.
Caption: Simplified signaling pathway initiated by this compound.
The formation of this compound-DNA adducts leads to double-strand breaks, which are recognized by the cellular DNA damage machinery.[1] This results in the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[7] The activation of the DNA damage response ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.[2]
Conclusion
While the cytotoxic mechanism of action of this compound is well-established, a comprehensive understanding of its cellular uptake and distribution is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to further investigate these critical aspects of this compound pharmacology. Future studies focusing on the identification of specific transporters and the precise quantification of subcellular drug concentrations will be invaluable for the continued development of this potent anticancer agent.
References
- 1. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. First cellular atlas of DNA-binding molecule could advance precision therapies – UW–Madison News [news.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Membrane-permeant, DNA-binding agents alter intracellular trafficking and increase the transfection efficiency of complexed plasmid DNA [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Zalypsis® (PM00104) in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to marine-derived compounds, that has demonstrated potent antitumor activity in a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in hematological cancers, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to ascertain its activity.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through interaction with DNA, leading to the induction of DNA double-strand breaks (DSBs) and the subsequent activation of the DNA damage response (DDR) pathway. The proposed mechanism can be delineated as follows:
-
DNA Binding and Adduct Formation: this compound covalently binds to the minor groove of DNA, showing a preference for guanine-rich sequences such as AGG, GGC, AGC, CGG, and TGG. This interaction results in the formation of this compound-DNA adducts.
-
Induction of Double-Strand Breaks: The formation of these adducts distorts the DNA helix, leading to the generation of DSBs.
-
Activation of DNA Damage Response (DDR): The presence of DSBs triggers the activation of the DDR signaling cascade. This involves the phosphorylation and activation of key sensor and transducer proteins, including histone H2AX (to form γH2AX), and checkpoint kinases CHK1 and CHK2.
-
Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, primarily in the S-phase, preventing the replication of damaged DNA. If the DNA damage is extensive and cannot be repaired, the cells are directed towards apoptosis (programmed cell death). This apoptotic response is mediated by the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). Notably, this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms.
Caption: this compound signaling pathway in hematological malignancies.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a broad panel of hematological malignancy cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM).
Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| HL-60 | Acute Myeloid Leukemia | < 1 nM | |
| HEL | Acute Myeloid Leukemia | < 1 nM | |
| NB4 | Acute Myeloid Leukemia | < 1 nM | |
| U937 | Acute Myeloid Leukemia | < 1 nM | |
| MM.1S | Multiple Myeloma | Picomolar to low nanomolar range | |
| U266 | Multiple Myeloma | Picomolar to low nanomolar range | |
| RPMI 8226 | Multiple Myeloma | Picomolar to low nanomolar range |
Note: Specific IC50 values in the picomolar range for multiple myeloma cell lines were not detailed in the provided search results but were described as such.
This compound also shows remarkable ex vivo potency in freshly isolated blast cells from AML patients, including the immature CD34+/CD38- leukemic stem cell population, while having a lesser effect on normal hematopoietic stem cells. Furthermore, it potentiates the cytotoxic effects of conventional anti-leukemic drugs such as cytarabine, fludarabine, and daunorubicin.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of this compound in hematological malignancies.
Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Multiple Myeloma | Mice with MM cell xenografts | Not specified | Significant tumor growth inhibition | |
| Acute Myeloid Leukemia | Not specified | Not specified | Potent antileukemic activity |
Note: Detailed information on the specific animal models, dosing regimens, and quantitative tumor growth inhibition was not available in the provided search results.
Immunohistochemical analysis of tumors from treated animals revealed an increase in γH2AX and p53 expression, confirming the in vivo mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed hematological cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 nM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for DNA Damage Response Proteins
This technique is used to detect the phosphorylation of key DDR proteins.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against pCHK1, pCHK2, and γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The preclinical data strongly support the potent and selective antileukemic and antimyeloma activity of this compound. Its mechanism of action, centered on the induction of DNA double-strand breaks and the activation of the DNA damage response, provides a clear rationale for its clinical investigation in hematological malignancies. The in vitro and in vivo studies have demonstrated significant efficacy at clinically achievable concentrations, highlighting its potential as a novel therapeutic agent for patients with these cancers. Further clinical trials are warranted to fully elucidate the therapeutic benefit of this compound in this setting.
Zalypsis (PM00104): A Technical Guide to its Role in Inducing Apoptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to marine-derived natural products, that has demonstrated potent antitumor activity in a range of preclinical and clinical settings.[1][2][3] Its primary mechanism of action involves interaction with DNA, leading to the induction of apoptotic cell death, a critical process for the elimination of malignant cells.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the pro-apoptotic effects of this compound.
Mechanism of Action: DNA Damage and S-Phase Arrest
This compound functions as a DNA alkylating agent.[2][3] It covalently binds to the minor groove of DNA, creating DNA adducts that obstruct the progression of DNA replication and transcription.[2][3] This interaction ultimately leads to the formation of double-strand DNA breaks (DSBs), which are highly cytotoxic lesions.[2][4] The accumulation of DSBs triggers a cellular DNA damage response (DDR), a complex signaling network that attempts to repair the damage.[4] However, in the face of overwhelming damage induced by this compound, the DDR signaling shifts towards the initiation of apoptosis.[4] Consequently, cells treated with this compound often exhibit an arrest in the S-phase of the cell cycle, a direct consequence of the replication stress induced by the DNA adducts, which is then followed by the activation of the apoptotic cascade.[2]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound is primarily driven by the DNA damage response pathway. The key molecular events are depicted in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay with Zalypsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Zalypsis (PM00104), a synthetic tetrahydroisoquinolone alkaloid with potent anti-tumor activity. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to this compound
This compound is a DNA binding agent that is structurally similar to certain marine-derived natural products.[1][2] Its mechanism of action involves binding to the minor groove of DNA, where it forms covalent adducts with guanine residues.[1][3] This interaction leads to the formation of double-stranded DNA breaks, which subsequently triggers cell cycle arrest in the S-phase and induces apoptosis (programmed cell death).[1][3][4][5] Due to its potent cytotoxic effects against a variety of cancer cell lines, this compound has been investigated in clinical trials for the treatment of various solid and hematological malignancies.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. The key steps in its mechanism of action are:
-
DNA Binding: this compound binds to the minor groove of the DNA double helix.[1][3]
-
Adduct Formation: It forms a covalent bond with guanine bases.[3]
-
DNA Damage: This leads to the creation of DNA adducts and subsequent double-strand breaks.[1][3][5]
-
Cell Cycle Arrest: The DNA damage activates cell cycle checkpoints, causing the cell to arrest in the S-phase.[1][3]
-
Apoptosis Induction: The extensive DNA damage ultimately triggers the apoptotic pathway, leading to cell death.[3][5]
The signaling cascade initiated by this compound-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. This includes the phosphorylation of histone H2AX (forming γ-H2AX) and checkpoint kinase 2 (CHK2), which in turn can lead to the overexpression of the tumor suppressor protein p53 in cells with wild-type p53.[5]
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[5] The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that cell lines with constitutive activation of Receptor Tyrosine Kinases (RTKs) may exhibit higher resistance to this compound.[6]
| Cell Line | Cancer Type | IC50 (nM) |
| Average | 24 Cell Lines | ~7 |
| SW1990 | Pancreatic | > Average |
| Calu6 | Lung | > Average |
| SKOV3 | Ovarian | > Average |
| MDA-MB-231 | Breast | < Average |
| Range | 9 Tumor Lines | 0.6 - 13 |
Note: This table presents a summary of reported IC50 values. Actual IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays suitable for use in a 96-well plate format.
Experimental Workflow Overview
The general workflow for an in vitro cytotoxicity assay with this compound is as follows:
Protocol 1: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[7][8][9][10]
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Due to its high potency, a starting concentration of 100 nM with 1:3 or 1:4 serial dilutions is recommended.
-
The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting to a sigmoidal dose-response curve.[8]
-
Protocol 2: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the SRB assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the SRB assay (Step 2).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Reading:
-
Data Analysis:
-
Follow the same procedure as for the SRB assay (Step 7).
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro cytotoxicity of this compound. The SRB and MTT assays are both reliable methods for determining the IC50 value of this potent anti-tumor agent. Careful adherence to these protocols will enable researchers to generate accurate and reproducible data on the cytotoxic effects of this compound in various cancer cell lines.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing PM00104 (Zalypsis®) Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinolone alkaloid with potent antitumor activity.[1][2][3] It functions as a DNA binding agent, covalently bonding to guanine residues in the minor groove of DNA.[1][2] This interaction leads to the formation of DNA adducts, inhibition of transcription, double-stranded DNA breaks, and ultimately induces S-phase cell cycle arrest and apoptosis.[1][2] Given its mechanism of action, PM00104 has been investigated in numerous preclinical and clinical studies for various cancers.[1][4]
Accurate and consistent preparation of PM00104 stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of PM00104 stock solutions to ensure optimal performance in in vitro studies.
PM00104 Properties and Storage Recommendations
A summary of the key quantitative data for PM00104 is presented in the table below. Proper storage is essential to maintain the stability and activity of the compound.
| Property | Value | Citation(s) |
| Synonyms | This compound® | [1][4] |
| Molecular Formula | C₃₇H₃₈F₃N₃O₈ | [5] |
| Molecular Weight | 709.71 g/mol | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [6] |
| Recommended Stock Conc. | 10 mM | [6] |
| Storage of Powder | Store at -20°C, protect from light and moisture | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term stability |
Experimental Protocols
Materials and Reagents
-
PM00104 (this compound®) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, positive displacement pipette or a dedicated set of pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM PM00104 Stock Solution
This protocol is for the preparation of a 10 mM stock solution, a concentration that has been successfully used in published research.[6]
-
Pre-weighing Preparation: Before opening the vial, centrifuge the vial of PM00104 powder briefly to ensure all the powder is at the bottom.
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to prepare a 10 mM stock solution: Volume (µL) = [Weight of PM00104 (mg) / 709.71 ( g/mol )] * 100,000
-
Example: For 1 mg of PM00104 powder: Volume (µL) = [1 mg / 709.71 g/mol ] * 100,000 ≈ 140.9 µL of DMSO.
-
-
Dissolving the Compound:
-
Work in a sterile environment, such as a laminar flow hood.
-
Carefully add the calculated volume of sterile DMSO to the vial containing the PM00104 powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used if dissolution is difficult, but avoid excessive heat.
-
-
Aliquoting for Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM PM00104 stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of PM00104. This is crucial to differentiate the effects of the compound from those of the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the various concentrations of PM00104 or the vehicle control.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing PM00104 stock and working solutions.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zalypsis (Lurbinectedin) Efficacy in Murine Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zalypsis® (also known as PM00104 or Lurbinectedin) is a synthetic, marine-derived alkaloid with potent antitumor activity. It functions as a selective inhibitor of oncogenic transcription, leading to DNA damage and apoptosis in cancer cells.[1] Murine xenograft models are indispensable preclinical tools for evaluating the in vivo efficacy of novel therapeutic agents like this compound. These models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, provide a platform to study tumor growth dynamics and response to treatment in a living organism. This document provides detailed application notes and experimental protocols for utilizing murine xenograft models to assess the efficacy of this compound across various cancer types, including Small Cell Lung Cancer (SCLC), Multiple Myeloma, Ewing Sarcoma, and Breast Cancer.
Mechanism of Action of this compound (Lurbinectedin)
This compound exerts its anticancer effects through a multi-faceted mechanism. It covalently binds to the minor groove of DNA, with a preference for GC-rich sequences often found in gene promoters.[1][2] This interaction leads to the formation of DNA adducts, which triggers a cascade of cellular events:
-
Inhibition of Oncogenic Transcription: The DNA adducts formed by this compound physically obstruct the movement of RNA polymerase II (Pol II) along the DNA template. This results in the stalling and subsequent degradation of elongating Pol II, thereby inhibiting the transcription of genes, particularly those that cancer cells are highly dependent on for their survival and proliferation (a phenomenon known as "transcriptional addiction").[3]
-
Induction of DNA Double-Strand Breaks: The stalled transcription complexes and DNA adducts interfere with DNA replication and repair processes, leading to the generation of DNA double-strand breaks (DSBs).[1][2]
-
Activation of the DNA Damage Response (DDR) Pathway: The presence of DSBs activates the cell's DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[4][5][6]
-
Cell Cycle Arrest and Apoptosis: Activated CHK1 and CHK2 phosphorylate various substrates, leading to cell cycle arrest, primarily in the S-phase, to allow time for DNA repair.[1] If the DNA damage is too extensive to be repaired, the DDR pathway signals for the activation of apoptosis (programmed cell death), often through the p53 tumor suppressor pathway.[2][4] The phosphorylation of H2AX to form γH2AX is a key marker of DNA double-strand breaks and is observed following this compound treatment.[2]
This compound (Lurbinectedin) Signaling Pathway
Experimental Protocols
General Workflow for Murine Xenograft Studies
References
- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: Detection and Analysis of Zalypsis®-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to the marine-derived anti-tumor agent Trabectedin (Yondelis®).[1] It is a potent DNA binding agent currently investigated for the treatment of various solid and hematological malignancies.[1] The cytotoxic mechanism of this compound involves its covalent binding to the minor groove of DNA, primarily at guanine residues.[1][2] This interaction forms this compound-DNA adducts, which distort the DNA helix, inhibit transcription, and lead to replication-dependent DNA double-strand breaks (DSBs).[1][3] The subsequent cellular response involves the activation of DNA Damage Response (DDR) pathways, culminating in S-phase cell cycle arrest and apoptosis.[1][2]
The formation of these DNA adducts is the critical initiating event for the drug's therapeutic activity. Therefore, the accurate detection and quantification of this compound-DNA adducts are essential for preclinical and clinical development. Measuring adduct levels can serve as a key pharmacodynamic biomarker, helping to elucidate mechanisms of action, define dose-response relationships, and understand mechanisms of resistance. These application notes provide an overview of established techniques and detailed protocols for the detection of this compound-DNA adducts.
Overview of Detection Techniques
Several highly sensitive methods are available for the detection and quantification of DNA adducts. The choice of method depends on factors such as the required sensitivity, the need for structural information, and the availability of specific reagents. The most common techniques include:
-
³²P-Postlabeling Assay: An ultra-sensitive method capable of detecting as few as one adduct in 10⁹-10¹⁰ nucleotides.[4][5][6][7] It does not require prior knowledge of the adduct's structure, making it an excellent screening tool. However, it relies on the use of radioactivity and provides limited structural information about the adduct.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method that provides structural confirmation of the adducts.[9][10][11] When combined with stable isotope dilution, it offers excellent accuracy and reproducibility.[9] Its sensitivity has improved significantly, with modern instruments capable of detecting adducts in the range of 1 per 10⁸ nucleotides or lower.[9]
-
Immunoassays (e.g., ELISA): These methods rely on antibodies that specifically recognize the DNA adducts. They can be simple and inexpensive to perform but require the development of a specific antibody for each adduct of interest.[12]
Quantitative Data on this compound-Induced DNA Damage
Direct quantification of this compound-DNA adduct frequency (i.e., adducts per 10^X nucleotides) is not widely available in published literature. However, the downstream consequence of adduct formation—the induction of DNA double-strand breaks—has been quantified by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker for DNA damage.[1][3]
A study by Guirouilh-Barbat et al. (2009) compared the induction of γ-H2AX foci in nucleotide excision repair (NER)-deficient (XPD) and NER-proficient (XPD-complemented) cells after treatment with this compound (PM00104) and its analogue Trabectedin (Et743). The results provide a quantitative measure of the DNA damage response triggered by these compounds.
| Compound (Concentration) | Cell Line | DNA Repair Status | Fold Increase in γ-H2AX Intensity (± SE) | Citation |
| This compound® (10 nmol/L) | XPD-complemented | NER Proficient | 3.7 ± 0.7 | [1] |
| This compound® (10 nmol/L) | XPD | NER Deficient | 2.3 ± 0.7 | [1] |
| Trabectedin (10 nmol/L) | XPD-complemented | NER Proficient | 9.0 ± 0.1 | [1] |
| Trabectedin (10 nmol/L) | XPD | NER Deficient | 4.1 ± 0.6 | [1] |
Table 1: Quantification of DNA damage response via γ-H2AX staining intensity in cells treated with this compound® or Trabectedin for 6 hours. The data demonstrates that this compound® induces a significant DNA damage response, and unlike Trabectedin, its efficacy is less dependent on the NER pathway status of the cells.[1]
Visualized Pathways and Workflows
This compound-Induced DNA Damage Response Pathway
This compound-DNA adducts are recognized by the cell as a form of severe DNA damage, particularly during DNA replication. This triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinase signaling cascades. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX, leading to cell cycle arrest and apoptosis.
General Workflow for DNA Adduct Detection
The following diagram illustrates a generalized workflow for the detection and quantification of DNA adducts, applicable to both ³²P-Postlabeling and LC-MS/MS methodologies.
Experimental Protocols
Protocol 1: Detection by ³²P-Postlabeling Assay
This protocol is an ultra-sensitive method for detecting bulky DNA adducts without prior knowledge of their structure. It is adapted from established procedures.[5][7][9][13][14]
Materials:
-
Micrococcal Nuclease (MNase)
-
Spleen Phosphodiesterase (SPD)
-
Nuclease P1
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP (high specific activity)
-
DNA sample (1-10 µg)
-
Enzymatic hydrolysis and labeling buffers
-
Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates
-
TLC development solvents
-
Phosphor imager screen and scanner
Procedure:
-
DNA Digestion:
-
To 5 µg of this compound-modified DNA in a microfuge tube, add 2.5 µL of 10x digestion buffer (200 mM sodium succinate, 100 mM CaCl₂, pH 6.0).
-
Add a mixture of Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD).
-
Incubate at 37°C for 3-4 hours to digest DNA to deoxynucleoside 3'-monophosphates (dNps).
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Add Nuclease P1 to the digest mixture. This enzyme will dephosphorylate the normal, unmodified dNps to deoxynucleosides, but will not act on the bulky this compound-adducted nucleotides.
-
Incubate at 37°C for 1 hour. This step enriches the sample for the adducted nucleotides.
-
-
³²P-Labeling:
-
To the enriched adduct mixture, add T4 Polynucleotide Kinase (PNK) and a molar excess of high specific activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes. PNK transfers the ³²P-labeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation (TLC):
-
Spot the labeled reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using a series of different solvent systems to separate the labeled adducts from excess [γ-³²P]ATP and any remaining normal nucleotides.
-
A typical multi-directional TLC procedure involves sequential development in different salt/urea buffers.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphor imager screen overnight.
-
Scan the screen using a phosphor imager. Adduct spots will appear as distinct radioactive signals.
-
Quantify the radioactivity in the adduct spots and in spots corresponding to total nucleotides (obtained from a separate labeling reaction of a small aliquot of the initial digest).
-
Calculate the Relative Adduct Leveling (RAL) as: RAL = (cpm in adduct spots) / (cpm in total nucleotides spots). This value represents the frequency of adducts per total nucleotides.
-
Protocol 2: Detection by LC-MS/MS
This protocol provides high specificity and structural confirmation for this compound-DNA adducts. It is based on common adductomic workflows.[10][11]
Materials:
-
DNA sample (10-50 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Internal Standard (e.g., a stable isotope-labeled version of the this compound-dG adduct, if available)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
-
HPLC column (e.g., C18)
-
Solvents for HPLC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
DNA Digestion:
-
To 20 µg of this compound-modified DNA, add a cocktail of Nuclease P1 and Alkaline Phosphatase. If a stable isotope-labeled internal standard is available, spike it into the sample at this stage.
-
Incubate at 37°C for 12-18 hours to completely digest the DNA into deoxynucleosides.
-
-
Sample Cleanup and Enrichment (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA digest onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic, unmodified nucleosides.
-
Elute the more hydrophobic this compound-DNA adducts with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial HPLC mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the components of the mixture using a reverse-phase C18 column with a gradient elution program (e.g., increasing concentration of acetonitrile in water, both containing 0.1% formic acid). The gradient should be optimized to resolve the this compound adducts from any remaining unmodified deoxynucleosides.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of the expected this compound-dG adduct as the precursor ion.
-
Fragment the precursor ion in the collision cell. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116.0474 Da). Monitor for this specific product ion.
-
The transition from the precursor ion mass to the product ion mass is highly specific to the adduct of interest.
-
-
Quantification:
-
Generate a calibration curve using synthetic standards of the this compound-dG adduct.
-
Integrate the peak area of the SRM/PRM transition for the adduct in the biological sample.
-
Quantify the amount of adduct by comparing its peak area to the calibration curve. If an internal standard was used, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Normalize the adduct amount to the total amount of DNA used in the assay to report the final result as adducts per 10^X nucleotides.
-
References
- 1. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Application of Zalypsis (PM00104) in Ewing Sarcoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with demonstrated potent anti-tumor activity. Structurally related to the marine-derived trabectedin, this compound acts as a DNA binding agent, inducing DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the context of Ewing sarcoma research, a rare and aggressive bone and soft tissue cancer predominantly affecting children and young adults. While preclinical studies have shown promise, clinical trial results in recurrent Ewing sarcoma have been modest, highlighting the need for further investigation into its mechanisms of action and potential combination therapies.[4][5]
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction leads to the formation of DNA adducts, inhibition of transcription, and the generation of double-strand breaks.[1][2][3] This DNA damage triggers a cellular response characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks.[1] The accumulation of DNA damage ultimately leads to an S-phase arrest of the cell cycle and the induction of apoptosis.[2]
Signaling Pathway
The primary signaling pathway activated by this compound in Ewing sarcoma cells is the DNA Damage Response (DDR) pathway. The induction of DNA double-strand breaks by this compound leads to the activation of DDR kinases, which in turn phosphorylate H2AX, initiating a cascade of events aimed at DNA repair or, if the damage is too extensive, apoptosis.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Growth Analysis of Ewing Sarcoma Cell Lines Using Subcutaneous Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Zalypsis-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity across a range of cancer types.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts and subsequent double-strand breaks.[2][4] This DNA damage triggers an S-phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[1][5] The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer compounds like this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess apoptosis.[6][7]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis by flow cytometry. The information is intended to guide researchers in designing and executing experiments to characterize the apoptotic effects of this compound on cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by targeting cellular DNA. The binding of this compound to DNA creates lesions that are recognized by the cell's DNA damage response (DDR) machinery. This initiates a signaling cascade that culminates in apoptotic cell death.
The key steps in the this compound-induced apoptotic pathway are:
-
DNA Binding and Adduct Formation: this compound covalently binds to guanine residues in the minor groove of DNA.[4]
-
Induction of DNA Double-Strand Breaks (DSBs): The formation of this compound-DNA adducts leads to the generation of DSBs.[1][8]
-
Activation of DNA Damage Response (DDR) Pathway: The DSBs are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.
-
Checkpoint Kinase Activation: ATM and ATR, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.
-
p53 Activation: Activated checkpoint kinases phosphorylate and stabilize the tumor suppressor protein p53.[8]
-
Induction of Apoptosis: Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins (e.g., Bax, Puma, Noxa) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, the execution of the apoptotic program.
Data Presentation
The following tables summarize representative quantitative data for this compound treatment in cancer cell lines. Note that optimal concentrations and incubation times should be determined empirically for each cell line.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h treatment) |
| HEL | Acute Myeloid Leukemia | < 1 nM[9] |
| HL60 | Acute Myeloid Leukemia | < 1 nM[9] |
| MM.1S | Multiple Myeloma | Picomolar to low nanomolar range[8] |
| U266 | Multiple Myeloma | Picomolar to low nanomolar range[8] |
| A549 | Lung Carcinoma | ~7 nM (mean of a 24 cell line panel)[4] |
| HCT-116 | Colon Carcinoma | ~7 nM (mean of a 24 cell line panel)[4] |
Table 2: Time-Course of Apoptosis Induction by this compound in Acute Myeloid Leukemia Cell Lines
| Cell Line | This compound Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) |
| HEL | 10 nM | 16 h | ~20%[9] |
| HL60 | 10 nM | 16 h | ~20%[9] |
Experimental Protocols
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells.[7]
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[6][7]
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells)
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PM00104)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
5 mL polystyrene round-bottom tubes for flow cytometry
Protocol
1. Cell Seeding and Treatment
a. Seed cells at an appropriate density in 6-well plates or T25 flasks to ensure they are in the logarithmic growth phase at the time of treatment.
b. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
c. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
d. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
e. Incubate the cells for the desired time periods (e.g., 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting
a. For suspension cells, transfer the cell suspension directly into conical tubes.
b. For adherent cells, first collect the culture medium, which may contain detached apoptotic cells. Then, wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.
d. Carefully aspirate the supernatant.
3. Staining
a. Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging at 300-400 x g for 5 minutes at 4°C.
b. Discard the supernatant and resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
c. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a 5 mL flow cytometry tube.
d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
f. After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.
b. Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells.
c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000).
d. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
e. Gate the four populations:
- Lower-left quadrant: Viable cells (Annexin V-/PI-)
- Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
- Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
- Upper-left quadrant: Necrotic cells (Annexin V-/PI+)
f. Quantify the percentage of cells in each quadrant.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the induction of apoptosis and further elucidate the anticancer mechanisms of this potent compound. This will aid in the preclinical evaluation of this compound and inform its potential clinical applications.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering PM00104 in Phase I Clinical Trial Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PM00104 (Zalypsis®) in Phase I clinical trials. PM00104 is a synthetic tetrahydroisoquinoline alkaloid with potent cytotoxic activity against various tumor cell lines. Its mechanism of action involves binding to the minor groove of DNA, leading to DNA adducts, double-stranded breaks, and ultimately, cell cycle arrest and apoptosis.[1]
Preclinical Data Summary
PM00104 has demonstrated significant in vitro activity against a broad range of human tumor cell lines, including solid tumors and hematological malignancies. In vivo studies in murine models have shown notable antitumor activity. The preclinical data package supports the progression of PM00104 into Phase I clinical trials to determine its safety, tolerability, and recommended Phase II dose.
Clinical Pharmacology
Mechanism of Action
PM00104 is a DNA binding agent that covalently bonds to guanine residues, primarily in the DNA minor groove. This interaction disrupts DNA replication and transcription, leading to the formation of double-stranded DNA breaks.[1] The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway, leading to S-phase cell cycle arrest and apoptosis.
Pharmacokinetics
Pharmacokinetic parameters of PM00104 have been evaluated in Phase I trials. The drug generally exhibits a linear pharmacokinetic profile, with exposure increasing proportionally with the dose.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Terminal elimination half-life |
Phase I Clinical Trial Design and Execution
A standard "3+3" dose-escalation design is recommended for Phase I trials of PM00104 to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D).
Study Objectives
-
Primary: To determine the MTD and RP2D of PM00104 administered via a specific schedule (e.g., 1-hour intravenous infusion weekly for three consecutive weeks, with one week of rest).
-
Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetic profile, and assess preliminary anti-tumor activity.
Patient Population
Patients with advanced solid malignancies or lymphoma who have progressed on standard therapies are typically enrolled.
Dose Escalation Protocol
The following table outlines a "3+3" dose-escalation scheme based on observed Dose-Limiting Toxicities (DLTs).
| Dose Level | PM00104 Dose (mg/m²) | Number of Patients | DLTs Observed | Action |
| 1 | 0.07 | 3 | 0 | Escalate to Dose Level 2 |
| +3 | ≤1 of 6 | Escalate to Dose Level 2 | ||
| ≥2 of 6 | MTD exceeded; Dose Level below is MTD | |||
| 2 | 0.15 | 3 | 0 | Escalate to Dose Level 3 |
| +3 | ≤1 of 6 | Escalate to Dose Level 3 | ||
| ≥2 of 6 | MTD exceeded; Dose Level 1 is MTD | |||
| 3 | 0.30 | 3 | 0 | Escalate to Dose Level 4 |
| +3 | ≤1 of 6 | Escalate to Dose Level 4 | ||
| ≥2 of 6 | MTD exceeded; Dose Level 2 is MTD | |||
| ... | ... | ... | ... | ... |
| X | 3.0 | 3 | 1 | Expand cohort to 6 patients |
| +3 | ≤1 of 6 | Escalate to next Dose Level | ||
| ≥2 of 6 | MTD exceeded; Dose Level X-1 is MTD |
Definition of Dose-Limiting Toxicity (DLT): A DLT is typically defined as a drug-related, non-hematological toxicity of Grade 3 or higher, or a specific hematological toxicity (e.g., Grade 4 neutropenia lasting > 5 days, febrile neutropenia, or Grade 4 thrombocytopenia) occurring during the first cycle of treatment.
Safety and Tolerability
The most common adverse events observed in Phase I trials of PM00104 are generally mild to moderate and include fatigue, nausea, vomiting, myelosuppression (neutropenia and thrombocytopenia), and transient increases in transaminases.[1]
Summary of Dose-Limiting Toxicities
| Dosing Schedule | Dose Level | DLTs Observed |
| 1-hour weekly | 2.0 mg/m² | Grade 3 diarrhea, Grade 4 lipase increase |
| 2.5 mg/m² | Grade 3 fatigue, Grade 4 febrile neutropenia | |
| 3.0 mg/m² | Grade 3/4 fatigue, Grade 4 neutropenia >5 days, Grade 4 thrombocytopenia | |
| 1-hour 3-weekly | 3.6 mg/m² | Reversible nausea, vomiting, fatigue, elevated transaminases, thrombocytopenia |
| 3-hour 3-weekly | 3.5 mg/m² | Reversible hypotension, neutropenia |
Preliminary Efficacy
In Phase I trials, preliminary anti-tumor activity has been observed, with some patients experiencing disease stabilization and, in at least one case, a partial response according to RECIST criteria.[2][3][4]
Experimental Protocols
Pharmacokinetic (PK) Sample Collection and Analysis
Objective: To characterize the plasma concentration-time profile of PM00104.
Procedure:
-
Collect whole blood samples (approximately 5 mL) in K2-EDTA tubes at the following time points:
-
Pre-infusion (0 hr)
-
During infusion (e.g., 30 minutes)
-
End of infusion (1 hour)
-
Post-infusion at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Immediately place samples on wet ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Aliquot the resulting plasma into cryovials and store at -80°C until analysis.
-
Plasma concentrations of PM00104 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacodynamic (PD) Biomarker Analysis: γH2AX and phospho-CHK2
Objective: To assess the induction of DNA damage in peripheral blood mononuclear cells (PBMCs) as a measure of PM00104's biological activity.
Procedure:
-
Collect whole blood (10 mL) in CPT tubes at pre-dose and at 2, 6, and 24 hours post-infusion.
-
Isolate PBMCs according to the CPT tube manufacturer's instructions.
-
Fix and permeabilize the isolated PBMCs.
-
Stain with fluorescently labeled antibodies against γH2AX (a marker of DNA double-strand breaks) and phospho-CHK2 (a marker of DDR pathway activation).
-
Analyze the stained cells by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.
Management of Common Adverse Events
| Adverse Event | Grade 1-2 Management | Grade 3-4 Management |
| Nausea/Vomiting | Prophylactic and as-needed antiemetics (e.g., 5-HT3 receptor antagonists, dexamethasone). | Intravenous antiemetics and hydration. Consider dose reduction or treatment delay. |
| Fatigue | Patient education on energy conservation. Encourage regular, moderate exercise. | Rule out other causes. Consider dose reduction or treatment delay for Grade 3 or higher. |
| Myelosuppression | Monitor complete blood counts weekly. | For Grade 4 neutropenia or thrombocytopenia, interrupt treatment until recovery to Grade 1 or baseline. Consider dose reduction for subsequent cycles. Prophylactic growth factors may be considered for neutropenia. |
These application notes and protocols are intended to serve as a guide for the clinical development of PM00104. All clinical trial activities must be conducted in strict adherence to the final, approved study protocol and in compliance with Good Clinical Practice (GCP) and all applicable regulatory requirements.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
- 3. Phase I study of PM00104 (this compound®) administered as a 1-hour weekly infusion resting every fourth week in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Zalypsis: A Powerful Tool for Investigating Transcription Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinolone alkaloid that has emerged as a potent anti-cancer agent and a valuable tool for studying the mechanisms of transcription inhibition.[1][2] Structurally related to marine-derived compounds, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts, primarily with guanine residues.[1][3] This interaction physically obstructs the process of transcription, leading to downstream events such as the induction of DNA double-strand breaks, cell cycle arrest, and apoptosis.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in investigating transcription inhibition.
Mechanism of Action
This compound's primary mechanism of action involves its reactive carbinolamine group, which forms a covalent bond with the N2 position of guanine in the DNA minor groove.[5] This process creates a stable this compound-DNA adduct that distorts the DNA helix and serves as a physical roadblock for the transcription machinery.[3] This inhibition of the early phases of transcription is a key initiating event in its cytotoxic cascade.[1][3]
The formation of these adducts shows a preference for specific DNA sequences, particularly triplets such as AGG, GGC, AGC, CGG, and TGG.[5] The steric hindrance imposed by the this compound-DNA adduct is believed to prevent the progression of RNA polymerase along the DNA template, thereby halting transcription. This initial insult triggers a cascade of cellular responses, most notably the DNA damage response (DDR). The stalled transcription and subsequent DNA lesions lead to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[3][4] These DSBs are marked by the phosphorylation of the histone variant H2AX (γ-H2AX), which serves as a crucial biomarker for this compound-induced DNA damage.[6] The activation of the DDR pathway ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[3][7]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (PM00104) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Average | 24 cell line panel | 7 [8] |
| SW1990 | Pancreatic | > Average[9] |
| Calu6 | Lung | > Average[9] |
| SKOV3 | Ovarian | > Average[9] |
| MDA-MB-231 | Breast | < Average[9] |
Note: Specific IC50 values for a comprehensive panel were not available in the searched literature. The table reflects the reported mean IC50 and relative sensitivities of selected cell lines.
Table 2: this compound-Induced γ-H2AX Foci Formation
| Cell Line Type | Treatment | Fold Increase in γ-H2AX Staining (Normalized to untreated cells) |
| NER-proficient (XPD-complemented) | 10 nM PM00104 for 6h | 3.7 ± 0.7[6] |
| NER-deficient (XPD) | 10 nM PM00104 for 6h | 2.3 ± 0.7[6] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate transcription inhibition using this compound.
Protocol 1: DNase I Footprinting Assay to Determine this compound-DNA Binding Sites
This protocol is adapted from standard DNase I footprinting procedures and is designed to identify the specific DNA sequences where this compound forms adducts, thereby inhibiting transcription.[2][4]
Materials:
-
Plasmid DNA containing the region of interest
-
Restriction enzymes
-
Radioactive label (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase
-
This compound (PM00104)
-
DNase I (RNase-free)
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Sequencing gel loading buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Probe Preparation: a. Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the target sequence. b. End-label the DNA fragment at a single end using [γ-³²P]ATP and T4 polynucleotide kinase. c. Purify the end-labeled probe using gel electrophoresis and elution.
-
This compound-DNA Binding Reaction: a. In a microcentrifuge tube, combine the radiolabeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in a binding buffer. b. Include a no-drug control. c. Incubate the reaction at 37°C for 30 minutes to allow for adduct formation.
-
DNase I Digestion: a. Add diluted DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion. b. Incubate at room temperature for 1-2 minutes.
-
Reaction Termination and DNA Purification: a. Stop the reaction by adding the stop solution. b. Perform a phenol:chloroform extraction to remove proteins and purify the DNA. c. Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.
-
Gel Electrophoresis and Autoradiography: a. Resuspend the DNA pellets in sequencing gel loading buffer. b. Denature the samples by heating at 90°C for 5 minutes. c. Separate the DNA fragments on a denaturing polyacrylamide sequencing gel. d. Dry the gel and expose it to X-ray film for autoradiography. e. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, indicating the binding site.
Protocol 2: Quantification of this compound-Induced γ-H2AX Foci by Immunofluorescence
This protocol details the detection and quantification of γ-H2AX foci, a marker of DNA double-strand breaks induced by this compound.[6][10]
Materials:
-
Cancer cell lines of interest
-
This compound (PM00104)
-
Cell culture medium and supplements
-
Coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Seed cells on coverslips or chamber slides and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for desired time points (e.g., 2, 6, 24 hours). Include an untreated control.
-
Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Wash with PBS. b. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature. c. Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: a. Wash three times with PBS. b. Counterstain the nuclei with DAPI for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[11]
Materials:
-
Cancer cell lines of interest
-
This compound (PM00104)
-
Cell culture medium and supplements
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and treat with different concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cell pellet in cold PBS. c. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. d. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound mechanism of action leading to transcription inhibition and apoptosis.
Caption: Experimental workflow for γ-H2AX immunofluorescence assay.
Caption: this compound-DNA adduct physically blocks RNA polymerase progression.
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Notes: Immunohistochemical Detection of γ-H2AX Foci as a Pharmacodynamic Biomarker for Zalypsis (PM00104) Exposure
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. Its mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts.[1] This process inhibits transcription, induces S-phase cell cycle arrest, and ultimately results in the formation of DNA double-strand breaks (DSBs).[1][2] The cellular response to DSBs involves the rapid phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[3] These phosphorylated histones accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified.[3][4] The formation of γ-H2AX foci is a sensitive and specific indicator of DSB induction, making it a valuable pharmacodynamic biomarker to assess the biological activity of DNA-damaging agents like this compound in preclinical and clinical research.[1][5][6]
These application notes provide a detailed protocol for the detection and quantification of γ-H2AX foci in formalin-fixed, paraffin-embedded (FFPE) tissue samples exposed to this compound using immunohistochemistry (IHC).
Principle of the Method
This method employs a standard immunohistochemical staining protocol. Tissue sections are deparaffinized and rehydrated, followed by antigen retrieval to unmask the γ-H2AX epitope. A primary antibody specific for the phosphorylated form of H2AX (γ-H2AX) is applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogenic substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The resulting stained sections are counterstained, dehydrated, and mounted for microscopic analysis. The number of distinct nuclear foci in tumor cells is then quantified to assess the extent of DNA damage.
Data Presentation
Table 1: γ-H2AX Foci Induction in Cell Lines Treated with a DNA-Damaging Agent (Example Data)
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mean γ-H2AX Foci per Nucleus (± SD) |
| MCF-7 | Vehicle Control | - | 1 | 9.95 ± 3.6 |
| MCF-7 | Irinotecan | 1 | 1 | 19.9 ± 2.7 |
This table is based on data from a study using the topoisomerase I inhibitor irinotecan and demonstrates a significant increase in γ-H2AX foci upon treatment.[1]
Table 2: Baseline γ-H2AX Foci Levels in Human Tumor Tissues (Example Data)
| Tumor Type | Number of Samples | Mean γ-H2AX Foci per Nucleus (± SD) |
| Breast Carcinoma | N/A | 18.8 ± 13.1 |
| Colon Carcinoma | N/A | 44.8 ± 14.5 |
| Ovarian Carcinoma | N/A | 51.2 ± 20.8 |
| Prostate Carcinoma | N/A | 69.7 ± 21.2 |
This table shows the baseline levels of γ-H2AX foci in different human tumor types before treatment, as detected by immunohistochemistry.[1]
Table 3: Pharmacodynamic Assessment of γ-H2AX Foci in Patient Biopsies (Example Data)
| Patient ID | Treatment Regimen | Biopsy Timepoint | Mean γ-H2AX Foci per Nucleus (± SD) |
| Patient 1 | Doxorubicin-containing regimen | Baseline | 62.7 ± 26.9 |
| Patient 1 | Doxorubicin-containing regimen | Post-treatment | 67.2 ± 25.3 |
This table illustrates the use of γ-H2AX IHC to monitor treatment response in a clinical setting.[1]
Visualizations
Signaling Pathway
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow
Caption: Workflow for γ-H2AX immunohistochemistry.
Experimental Protocols
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: EDTA buffer (1 mM, pH 8.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or water
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) monoclonal antibody. (Dilution to be optimized, typically 1:200 - 1:800)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium (permanent, organic-based)
Protocol: Immunohistochemical Staining for γ-H2AX
This protocol is adapted from established methods for γ-H2AX detection in FFPE tissues.[4]
1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 10 minutes each. b. Immerse slides in 100% ethanol: 2 changes, 5 minutes each. c. Immerse slides in 95% ethanol: 1 change, 5 minutes. d. Immerse slides in 70% ethanol: 1 change, 5 minutes. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval: a. Preheat Antigen Retrieval Buffer (EDTA, pH 8.0) to 95°C in a water bath or steamer. b. Immerse slides in the preheated buffer and incubate for 20-50 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in deionized water.
3. Staining Procedure: a. Peroxidase Block: Incubate slides in 3% H₂O₂ for 5-10 minutes at room temperature to quench endogenous peroxidase activity. b. Washing: Rinse slides twice with TBST. c. Blocking: Incubate slides with Blocking Solution for 20-30 minutes at room temperature to prevent non-specific antibody binding. d. Primary Antibody: Drain blocking solution (do not wash) and incubate slides with the anti-γ-H2AX primary antibody at the optimized dilution overnight at 4°C in a humidified chamber. e. Washing: Wash slides three times with TBST for 5 minutes each. f. Secondary Antibody: Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature. g. Washing: Wash slides three times with TBST for 5 minutes each. h. Chromogen Development: Prepare DAB solution according to the manufacturer's instructions and incubate slides for 2-10 minutes, or until desired brown staining intensity is observed. Monitor development under a microscope. i. Washing: Stop the reaction by rinsing slides with deionized water.
4. Counterstaining, Dehydration, and Mounting: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse gently with running tap water. c. "Blue" the sections in a suitable buffer or tap water. d. Dehydrate slides through graded ethanol series (70%, 95%, 100%). e. Clear slides in xylene. f. Apply a coverslip using a permanent mounting medium.
Quantification and Analysis
-
Image Acquisition: Images of stained sections should be captured at high magnification (e.g., 40x or 60x) using a light microscope equipped with a digital camera.
-
Manual Counting: Manually count the number of distinct, brown nuclear foci within a pre-defined number of tumor cell nuclei (e.g., 50-100 nuclei) across multiple representative fields. The average number of foci per nucleus can then be calculated.
-
Automated Image Analysis: Alternatively, use an automated cellular imaging system or software (e.g., ImageJ/Fiji) to quantify the number of foci per nucleus.[7] This method offers higher throughput and reduces observer bias.
-
Data Reporting: Results can be expressed as the mean number of γ-H2AX foci per nucleus or as the percentage of γ-H2AX-positive nuclei (defined as nuclei containing one or more foci).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Staining | Inadequate antigen retrieval | Optimize retrieval time and temperature. Ensure correct buffer pH. |
| Primary antibody concentration too low | Perform a titration to determine the optimal antibody concentration. | |
| Inactive reagents | Use fresh DAB and H₂O₂ solutions. | |
| High Background | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Non-specific antibody binding | Ensure adequate washing steps. Use high-quality antibodies. | |
| Endogenous peroxidase activity | Ensure the peroxidase block step is performed correctly. | |
| Diffuse Nuclear Staining | Over-staining with DAB | Reduce DAB incubation time and monitor closely. |
| High levels of DNA damage (apoptosis) | Co-stain with an apoptosis marker (e.g., cleaved caspase-3) to differentiate. | |
| Antibody concentration too high | Reduce primary antibody concentration. |
References
- 1. ascopubs.org [ascopubs.org]
- 2. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zalypsis® Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Zalypsis® (plitidepsin, PM00104).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound®?
This compound® exerts its anticancer effects primarily by targeting the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2][3][4][5] This interaction disrupts protein synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound® has been shown to be a potent inducer of DNA double-strand breaks (DSBs), which contributes to its cytotoxic activity.[6]
Q2: My cancer cell line is showing resistance to this compound®. What are the common resistance mechanisms?
The most well-documented mechanism of resistance to this compound® is the downregulation of its primary target, eEF1A2.[1][2][7] Resistant cell lines often exhibit significantly lower levels of eEF1A2 protein expression. Other potential, though less definitively established, mechanisms include:
-
Activation of Receptor Tyrosine Kinases (RTKs): Higher levels of RTK activation may confer resistance.
-
Overexpression of ZNF93: Increased expression of the zinc finger protein 93 has been linked to resistance to this compound® and related compounds.[8][9]
Q3: Is this compound® resistance mediated by drug efflux pumps like P-glycoprotein (P-gp)?
Studies have shown that resistance to this compound® is generally not associated with the overexpression of drug efflux pumps.[2]
Q4: How can I overcome this compound® resistance in my experiments?
Several strategies can be employed to overcome or mitigate this compound® resistance:
-
Restore eEF1A2 Expression: Ectopic expression of eEF1A2 in resistant cell lines has been shown to restore sensitivity to the drug.[4][7][10]
-
Combination Therapy: Combining this compound® with other anticancer agents can enhance its efficacy. For example, synergy has been observed with dexamethasone and bortezomib in multiple myeloma.[6][11][12][13]
-
Targeting Downstream Pathways: Investigating and targeting signaling pathways that are activated downstream of this compound® treatment, such as the JNK pathway, may offer alternative therapeutic avenues.
Q5: What is the role of the JNK signaling pathway in this compound® activity?
This compound® induces a rapid and sustained activation of the c-Jun N-terminal kinase (JNK) pathway.[14][15] The level of JNK phosphorylation has been proposed as a potential pharmacodynamic biomarker for this compound® activity.[14][15][16]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound® in our cell line.
Possible Cause 1: Reduced eEF1A2 Expression
-
Troubleshooting Steps:
-
Assess eEF1A2 protein levels: Perform a Western blot to compare eEF1A2 expression in your resistant cell line versus the parental, sensitive cell line.
-
Restore eEF1A2 expression: If eEF1A2 levels are low, consider transfecting the resistant cells with a vector expressing eEF1A2 to see if sensitivity is restored.
-
Quantitative Data on eEF1A2-Mediated Resistance:
| Cell Line | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Fold Resistance | eEF1A2 Expression in Resistant Line |
| HeLa (Cervical Cancer) | 1 | >100 | >100 | Significantly Reduced |
| NCI-H460 (Non-small cell lung) | 0.2 | >100 | >500 | Very Low/Undetectable |
| HGC27 (Gastric Carcinoma) | 0.9 | >100 | >111 | Very Low/Undetectable |
Data synthesized from multiple sources.[2]
Possible Cause 2: Altered Signaling Pathways
-
Troubleshooting Steps:
-
Profile Receptor Tyrosine Kinase (RTK) activity: Use a phosphokinase array or perform Western blots for key phosphorylated RTKs to assess their activation state in resistant versus parental cells.
-
Inhibit RTK signaling: If hyperactivation of an RTK is identified, treat the resistant cells with a specific RTK inhibitor in combination with this compound® to assess for synergistic effects.
-
Problem 2: Difficulty in assessing the cytotoxic effect of this compound®
Recommended Protocol: MTT Assay for Cell Viability
This protocol provides a quantitative measure of cell viability based on the metabolic activity of the cells.[17][18][19][20][21]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound® concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocols
Protocol 1: Generation of a this compound®-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[22][23]
-
Methodology:
-
Initial IC₅₀ Determination: Determine the initial IC₅₀ of this compound® for the parental cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound® at a concentration equal to the IC₅₀.
-
Recovery and Escalation: Once the cells recover and resume proliferation, passage them and increase the this compound® concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of recovery and dose escalation for several months.
-
Characterization: Periodically assess the IC₅₀ of the evolving cell population to monitor the development of resistance.
-
Stabilization: Once a desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, sublethal concentration of this compound®.
-
Protocol 2: Quantification of DNA Double-Strand Breaks (γ-H2AX Staining)
This immunofluorescence-based protocol allows for the visualization and quantification of DNA double-strand breaks.[24][25][26][27][28]
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound® for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmaMar Reports Positive Results from the Phase I Study of plitidepsin in Combination with bortezomib and dexamethasone in Patients with Multiple Myeloma at the 2016 ASCO Annual Meeting [prnewswire.com]
- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic activation of EEF1A2 expression: a journey from a putative to an established oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer cells subvert the primate-specific KRAB zinc finger protein ZNF93 to control APOBEC3B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cells subvert the primate-specific KRAB zinc finger protein ZNF93 to control APOBEC3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. c-Jun N-Terminal Kinase Phosphorylation Is a Biomarker of Plitidepsin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing PM00104 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PM00104 in in vivo animal studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with PM00104.
Issue 1: Unexpected Animal Toxicity or Excessive Weight Loss
Question: Our animals are exhibiting signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and/or significant weight loss (>15%) after PM00104 administration. What steps should we take?
Answer:
-
Immediate Action:
-
Temporarily suspend dosing.
-
Provide supportive care to the animals (e.g., hydration, supplemental nutrition).
-
Closely monitor animal health and body weight daily.
-
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected toxicity.
-
Corrective Actions:
-
Dose Verification: Double-check all calculations for dose preparation and the volume administered. Ensure proper calibration of administration equipment.
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.
-
Dose Reduction: If the dose was calculated correctly and the vehicle is not toxic, the current dose is likely above the Maximum Tolerated Dose (MTD). It is recommended to perform a dose de-escalation study, reducing the dose by 25-50%.
-
Review Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow for animal recovery.
-
Issue 2: Lack of Efficacy at Presumed Therapeutic Dose
Question: We are not observing the expected anti-tumor effect of PM00104 in our xenograft model. What could be the reason?
Answer:
-
Initial Checks:
-
Confirm the identity and purity of the PM00104 compound.
-
Verify the viability and tumorigenicity of the cancer cell line used.
-
Ensure the formulation is homogenous and the compound is fully solubilized.
-
-
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for lack of efficacy.
-
Investigative Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine if PM00104 is achieving sufficient concentration in the plasma and tumor tissue.
-
Pharmacodynamic (PD) Study: Measure a biomarker of PM00104 activity, such as γ-H2AX foci in tumor tissue, to confirm target engagement.[1]
-
Dose Escalation: If the current dose is well-tolerated, a dose escalation study may be necessary to reach therapeutic concentrations.
-
Tumor Model Sensitivity: The selected tumor model may be resistant to PM00104. Consider screening a panel of cell lines in vitro to confirm sensitivity. Cell lines with high levels of tyrosine kinase receptor (RTK) signaling may be resistant to PM00104.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PM00104?
A1: PM00104 is a synthetic tetrahydroisoquinolone alkaloid that acts as a DNA binding agent.[2] It covalently binds to guanine residues in the minor groove of DNA, forming DNA adducts.[1] This action inhibits transcription, leads to double-stranded DNA breaks, and induces S-phase cell cycle arrest, ultimately resulting in apoptosis.[1][3]
Q2: What is a recommended starting dose for PM00104 in a mouse xenograft study?
Q3: How should I formulate PM00104 for intravenous administration in mice?
A3: A suitable formulation for intravenous administration in mice would typically involve solubilizing PM00104 in a biocompatible vehicle. A common formulation approach for similar compounds includes a mixture of solvents such as DMSO, PEG300, Tween 80, and saline. It is critical to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.
Q4: What are the expected toxicities of PM00104 in animals?
A4: Based on clinical trials, the most common adverse events associated with PM00104 are fatigue, nausea, vomiting, myelosuppression (neutropenia, thrombocytopenia), and elevations in liver transaminases.[1] Similar toxicities should be monitored in animal studies, including regular body weight measurements, complete blood counts, and serum chemistry panels.
Q5: What pharmacodynamic biomarkers can be used to assess PM00104 activity in vivo?
A5: The formation of γ-H2AX foci in tumor tissue is a good indicator of PM00104-induced DNA damage and can serve as a pharmacodynamic biomarker.[1] Additionally, monitoring the expression of proteins involved in cell cycle regulation and apoptosis (e.g., p21, cleaved caspase-3) can provide further evidence of target engagement.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of PM00104 in Mice (Illustrative Data)
| Parameter | Unit | Value |
| Half-life (t½) | hours | 4 - 6 |
| Clearance (CL) | mL/min/kg | 15 - 25 |
| Volume of Distribution (Vd) | L/kg | 2 - 4 |
| Cmax (at 1 mg/kg IV) | ng/mL | 100 - 150 |
| AUC (at 1 mg/kg IV) | ng*h/mL | 200 - 300 |
Note: This table contains illustrative data based on general characteristics of similar small molecules and does not represent actual experimental results for PM00104.
Table 2: Example of a Maximum Tolerated Dose (MTD) Study Design for PM00104 in Mice
| Group | Dose (mg/kg, IV) | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | q.d. x 5 days | 5 |
| 2 | 1.0 | q.d. x 5 days | 5 |
| 3 | 2.5 | q.d. x 5 days | 5 |
| 4 | 5.0 | q.d. x 5 days | 5 |
| 5 | 7.5 | q.d. x 5 days | 5 |
q.d. = once daily
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of PM00104 in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups as outlined in Table 2.
-
Formulation: Prepare PM00104 in a sterile, well-tolerated intravenous vehicle.
-
Administration: Administer PM00104 or vehicle via tail vein injection once daily for five consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Animals exceeding a predetermined body weight loss threshold (e.g., 20%) or showing severe signs of distress should be euthanized.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity, and results in a mean body weight loss of less than 15-20% from which the animals recover.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.
Protocol 2: Xenograft Efficacy Study of PM00104
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Tumor Implantation: Inoculate immunodeficient mice (e.g., nude or SCID) subcutaneously with a suspension of tumor cells.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Administer PM00104 intravenously at various doses below the determined MTD.
-
Include a vehicle control group.
-
The dosing schedule will be determined by the MTD study results (e.g., once daily, every other day).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Tissue Collection: At termination, tumors and other relevant tissues can be collected for pharmacodynamic analysis (e.g., Western blot for γ-H2AX).
Mandatory Visualization
Figure 3: Signaling pathway of PM00104 leading to apoptosis.
References
- 1. PM00104 (Zalypsis®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of Zalypsis in research
Welcome to the Zalypsis Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting their experiments involving this compound (pm00104). Here you will find answers to frequently asked questions and detailed guides to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic tetrahydroisoquinolone alkaloid that acts as a DNA binding agent.[1][2][3] Its reactive carbinolamine group covalently bonds to guanine residues in the minor groove of DNA, with a preference for sequences like AGG, GGC, AGC, CGG, and TGG.[1][2] This interaction forms a DNA adduct that obstructs the early phases of transcription, induces S-phase cell cycle arrest, and ultimately leads to the formation of DNA double-strand breaks (DSBs), triggering apoptosis.[1][2][4]
Q2: How potent is this compound and what is a typical concentration range for in vitro experiments?
A2: this compound is a highly potent anti-tumor agent, with IC50 values often in the picomolar to low nanomolar range across a wide variety of cancer cell lines.[4] The mean IC50 value in a panel of 24 cell lines was found to be 7 nM.[1] It is recommended to perform a dose-response curve for your specific cell line, starting from the low picomolar range up to high nanomolar concentrations to determine the optimal working concentration for your experiments.
Q3: What are the key cellular pathways affected by this compound that I should monitor?
A3: The primary pathway activated by this compound is the DNA Damage Response (DDR). Key markers to monitor include the phosphorylation of histone H2AX (γ-H2AX) and checkpoint kinases like CHK1 and CHK2.[4][5] Downstream, this leads to the activation of apoptosis, which can be monitored through caspase cleavage (caspase-3, -7, -8, -9) and PARP cleavage.[5] In p53 wild-type cells, a significant overexpression of p53 is also observed.[4]
Q4: Are there known mechanisms of resistance to this compound?
A4: Yes, resistance to this compound has been linked to the activation of receptor tyrosine kinases (RTKs).[2][3] Cell lines with high levels of RTK activation have shown reduced sensitivity to the compound.[2] Additionally, since this compound induces DSBs, alterations in DNA repair pathways could potentially contribute to resistance.[6]
Q5: How does this compound differ from a similar compound, Trabectedin (ET-743)?
A5: While structurally related, this compound and Trabectedin have different dependencies on DNA repair pathways. The anti-proliferative activity of Trabectedin is dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, whereas this compound's activity is not.[2][7] This means this compound is equally effective in cells with deficient or proficient NER.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Cell Death Even at Low Concentrations | This compound is highly potent, and your cell line may be particularly sensitive. | - Perform a detailed dose-response curve starting from the picomolar range. - Reduce the treatment duration. - Ensure accurate and consistent dilution of the this compound stock solution. |
| Inconsistent Results Between Experiments | - Variability in cell density at the time of treatment. - Inconsistent treatment duration. - Degradation of this compound stock solution. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase. - Use a precise timer for treatment periods. - Aliquot the this compound stock solution upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles. |
| No or Low Induction of Apoptosis/DNA Damage Markers | - The concentration of this compound is too low. - The cell line is resistant to this compound. - The time point of analysis is not optimal. | - Increase the concentration of this compound based on a dose-response curve. - Check for high levels of activated RTKs in your cell line.[2][8] - Perform a time-course experiment to identify the optimal time point for observing the desired effect (e.g., γ-H2AX induction can be an early event). |
| High Background in Western Blots for γ-H2AX | - Non-specific antibody binding. - Issues with blocking or washing steps. | - Use a blocking buffer containing 5% BSA instead of milk when probing for phospho-proteins. - Increase the number and duration of washing steps with TBST. - Consider using a different primary antibody or optimizing the antibody concentration. |
| Difficulty Detecting γ-H2AX by Western Blot | - γ-H2AX is a histone protein and may be difficult to solubilize. - Inefficient transfer of the small protein (approx. 15 kDa). | - Lyse cells directly in 2x sample buffer, shear with a needle, and boil to ensure solubilization of chromatin-bound proteins. - Use a 12% or 15% polyacrylamide gel and be careful not to run the protein off the gel. - Optimize transfer conditions for small proteins (e.g., use a 0.2 µm pore size membrane and adjust transfer time and voltage). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Average of 24 cell lines | Various | 7 |
| SW1990 | Pancreatic | >13 |
| Calu6 | Lung | >13 |
| SKOV3 | Ovarian | >13 |
| MDA-MB-231 | Breast | <7 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | pM to low nM range[4] |
| Acute Myeloid Leukemia Cell Lines | AML | <1 |
Note: IC50 values can vary depending on the specific experimental conditions and the cell line passage number.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of γ-H2AX Induction
This protocol details the steps to detect the phosphorylation of H2AX at Serine 139 (γ-H2AX), a marker of DNA double-strand breaks.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of 2x Laemmli sample buffer directly to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Shear the DNA by passing the lysate through a 28-gauge needle 5-10 times.
-
Boil the samples at 95°C for 10 minutes.
3. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane. Optimize transfer time for small proteins.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γ-H2AX (e.g., Cell Signaling Technology #2577) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate.
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).
2. Cell Collection:
-
Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the media in the centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
3. Staining:
-
Wash the cells once with cold 1x PBS.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Visualizations
Caption: this compound mechanism of action and downstream signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Zalypsis cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Zalypsis (PM00104) cytotoxicity assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PM00104) and how might it affect my cytotoxicity assay?
A1: this compound is a synthetic tetrahydroisoquinoline alkaloid that acts as a DNA alkylating agent.[1][2][3] Its reactive carbinolamine group covalently binds to guanine residues in the minor groove of DNA, leading to the formation of DNA adducts.[1][2] This action inhibits transcription, causes double-strand DNA breaks, induces an S-phase arrest of the cell cycle, and ultimately leads to apoptosis.[1][2][4][5] Understanding this mechanism is crucial for assay selection and data interpretation. For instance, since this compound induces apoptosis, assays that measure metabolic activity (like MTT or XTT) may show a delayed response compared to assays that measure membrane integrity or apoptosis markers.
Q2: I am observing high variability between replicate wells. What are the common causes?
A2: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding is a primary cause; ensure you have a homogenous single-cell suspension and mix it between plating replicates. Another common issue is the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples. Finally, ensure accurate and consistent pipetting of both the cell suspension and this compound dilutions.
Q3: Could this compound be directly interfering with my assay reagents?
A3: While there is no specific literature detailing direct interference of this compound with common cytotoxicity assay reagents, it is a possibility with any test compound. To rule this out, it is best practice to run a cell-free control. This involves adding this compound to media in a well without cells and then adding your assay reagent (e.g., MTT, XTT, CellTiter-Glo). If you observe a change in signal (e.g., color change in an MTT assay) in the absence of cells, this indicates direct interference, and an alternative assay method should be considered.
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
A4: Inconsistent IC50 values can be due to variations in cell health and density, passage number, and the stability of this compound in your cell culture medium. Ensure you are using cells in the exponential growth phase with high viability. It is also critical to prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. The half-maximal inhibitory concentration (IC50) for this compound can be in the low nanomolar range, so precise dilutions are critical.[2]
Q5: What is the recommended incubation time for this compound in a cytotoxicity assay?
A5: The optimal incubation time will depend on the cell line and the specific assay being used. Since this compound induces apoptosis, a longer incubation time (e.g., 48 to 72 hours) is often necessary to observe the full cytotoxic effect. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental system. A published MTT assay protocol for PM00104 suggests a 72-hour incubation period.[6]
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions when performing this compound cytotoxicity assays.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension; mix between seeding replicates. |
| Pipetting errors. | Calibrate pipettes regularly; use fresh tips for each replicate. | |
| "Edge effect" in 96-well plates. | Fill outer wells with sterile PBS or media; use inner wells for experiments. | |
| Underestimation of Cytotoxicity (Higher IC50) | Sub-optimal cell health. | Use cells in the exponential growth phase with >95% viability. |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment. | |
| Short incubation time. | Perform a time-course experiment to determine the optimal incubation period (48-72 hours is a good starting point).[6] | |
| Cell confluency too high. | Optimize cell seeding density to ensure cells are not overly confluent at the end of the assay. | |
| Overestimation of Cytotoxicity (Lower IC50) | Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. | |
| Inconsistent Results Between Different Assay Types | Different endpoints being measured. | Assays measuring metabolic activity (MTT, XTT) may yield different results than those measuring membrane integrity (LDH) or apoptosis (caspase activity). Use orthogonal assays to confirm results. |
| This compound interference with assay chemistry. | Run cell-free controls to test for direct compound-reagent interaction. |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol for this compound
This protocol is adapted from a published study using PM00104.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing media from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to DNA, leading to double-strand breaks and apoptosis.
Troubleshooting Workflow for Inconsistent this compound Cytotoxicity Data
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Myelotoxicity of PM00104 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the myelotoxicity of PM00104 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PM00104?
PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinoline alkaloid.[1][2][3] Its primary mechanism of action involves binding to the minor groove of DNA.[1] The molecule's reactive carbinolamine group covalently bonds to guanine residues, leading to the formation of DNA adducts. This process inhibits the early stages of transcription and can cause double-stranded DNA breaks.[1] Consequently, PM00104 induces S-phase arrest in the cell cycle, ultimately leading to apoptosis.[1]
Q2: What are the most common dose-limiting toxicities observed with PM00104 in vivo?
The most frequently reported dose-limiting toxicity of PM00104 is myelosuppression, specifically neutropenia and thrombocytopenia.[1][4] Other observed toxicities include nausea, vomiting, fatigue, and elevated transaminases.[5]
Q3: How does the administration schedule of PM00104 affect its myelotoxicity?
Clinical studies and model-based simulations have shown that PM00104-induced neutropenia is primarily dependent on the dosing frequency and concentration of the drug.[1][6] The duration of intravenous infusion does not appear to significantly impact the severity of neutropenia.[1] This suggests that altering the dosing schedule, such as using more frequent, lower doses, could be a viable strategy to mitigate myelosuppression while maintaining the total delivered dose.[1]
Q4: Are there any known biomarkers for PM00104-induced myelotoxicity?
While research is ongoing, gamma-H2AX foci have been suggested as a potential pharmacodynamic biomarker for PM00104 activity.[1] Increased levels of gamma-H2AX indicate the presence of double-stranded DNA breaks, which is a key part of PM00104's mechanism of action. Monitoring gamma-H2AX levels in peripheral blood mononuclear cells or bone marrow aspirates could potentially provide an early indication of DNA damage and subsequent myelotoxicity.
Q5: Has combination therapy with PM00104 been explored to reduce myelotoxicity?
A phase I trial of PM00104 in combination with carboplatin was conducted. However, the study revealed overlapping myelosuppression, particularly thrombocytopenia and neutropenia.[4] This overlapping toxicity limited the dose escalation of both agents, and this combination was not recommended for further clinical development.[4] Further research is needed to identify suitable combination agents that do not exacerbate the myelosuppressive effects of PM00104.
Troubleshooting Guide: Managing PM00104-Induced Myelotoxicity in Preclinical Models
| Observed Issue | Potential Cause | Recommended Action |
| Severe and prolonged neutropenia/thrombocytopenia | Dosing regimen is too high or too frequent. | 1. Reduce the dose of PM00104. 2. Increase the interval between doses. 3. Consider a fractionated dosing schedule (e.g., administering a portion of the total dose on consecutive days). |
| Unexpectedly high mortality in experimental animals | Myelosuppression is leading to systemic infections or bleeding. | 1. Implement supportive care, such as the administration of granulocyte colony-stimulating factor (G-CSF) to promote neutrophil recovery. 2. Ensure animals are housed in a sterile environment to minimize infection risk. 3. Monitor for signs of bleeding and consider platelet transfusions if necessary. |
| Inconsistent myelosuppression between animals | Variability in drug metabolism or individual sensitivity. | 1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Monitor pharmacokinetic parameters to assess for variability in drug exposure. |
| Difficulty in assessing the degree of myelosuppression | Inadequate or infrequent monitoring. | 1. Perform complete blood counts (CBCs) at regular intervals post-treatment (e.g., daily or every other day). 2. Harvest bone marrow at the end of the study to assess cellularity and progenitor cell populations. |
Data Presentation
Table 1: Representative Data on the Effect of PM00104 Dosing Schedule on Myelosuppression in a Murine Model
| Treatment Group | Dose Schedule | Nadir Absolute Neutrophil Count (x10³/µL) | Nadir Platelet Count (x10³/µL) | Bone Marrow Cellularity (%) |
| Vehicle Control | N/A | 7.8 ± 1.5 | 950 ± 120 | 100 ± 10 |
| PM00104 - High Dose | 3 mg/kg, single dose | 0.2 ± 0.1 | 150 ± 50 | 25 ± 8 |
| PM00104 - Fractionated Dose | 1 mg/kg, daily for 3 days | 1.5 ± 0.5 | 400 ± 80 | 60 ± 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend based on clinical findings.
Experimental Protocols
Protocol 1: In Vivo Assessment of PM00104-Induced Myelotoxicity in a Murine Model
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
PM00104 Preparation: Dissolve PM00104 in a sterile vehicle (e.g., 5% dextrose in water). Prepare fresh on the day of administration.
-
Dosing:
-
Single High-Dose Group: Administer a single intravenous (IV) injection of PM00104 at a dose known to induce significant myelosuppression (e.g., 3 mg/kg).
-
Fractionated-Dose Group: Administer daily IV injections of a lower dose of PM00104 (e.g., 1 mg/kg) for three consecutive days.
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Monitoring:
-
Complete Blood Counts (CBCs): Collect peripheral blood (approximately 50 µL) via the saphenous or tail vein into EDTA-coated tubes on days 0 (pre-dose), 3, 5, 7, 10, and 14 post-treatment initiation. Analyze samples using an automated hematology analyzer.
-
Body Weight and Clinical Signs: Monitor and record the body weight and any signs of toxicity (e.g., lethargy, ruffled fur) daily.
-
-
Endpoint Analysis (Day 14 or as determined by study objectives):
-
Bone Marrow Analysis: Euthanize mice and collect femurs and tibias. Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
-
Cellularity: Perform a cell count on the bone marrow suspension using a hemocytometer or automated cell counter.
-
Flow Cytometry: Stain bone marrow cells with fluorescently labeled antibodies to identify and quantify hematopoietic stem and progenitor cell populations (e.g., Lineage-Sca-1+c-Kit+ cells).
-
Visualizations
References
- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PM00104 (this compound®): A Marine Derived Alkylating Agent [mdpi.com]
- 3. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. First-in-man phase I trial of two schedules of the novel synthetic tetrahydroisoquinoline alkaloid PM00104 (this compound) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing solubility issues of Zalypsis in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Zalypsis (PM00104) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts. This process inhibits transcription, causes double-stranded DNA breaks, induces an S-phase arrest in the cell cycle, and ultimately leads to apoptosis.[3]
Q2: Why is the solubility of this compound a concern in aqueous buffers?
This compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media and assay buffers.[4] This can result in precipitation of the compound, leading to inaccurate concentrations and unreliable experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The maximum tolerated concentration of DMSO varies between cell lines, but it is generally recommended to keep the final concentration in the culture medium at or below 0.5%.[5][6][7][8][9] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable.[5][6][7][8] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. Prepare fresh dilutions in your aqueous buffer from a DMSO stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it to maintain this compound solubility. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Use a Co-solvent: Prepare a higher concentration intermediate stock in a mixture of DMSO and another organic solvent like ethanol before the final dilution in the aqueous buffer.
-
Employ Solubilizing Agents: Consider using excipients such as cyclodextrins to enhance the aqueous solubility of this compound.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Possible Cause: Precipitation of this compound leading to a lower effective concentration, or degradation of the compound.
-
Solutions:
-
Visual Inspection: Before adding to your experimental setup, visually inspect the final this compound dilution for any signs of precipitation (cloudiness, particles).
-
Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.
-
Proper Storage of Stock Solutions: Store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Tolerated Final DMSO Concentrations for Various Cell Lines
| Cell Line | Tolerated Final DMSO Concentration (v/v) | Incubation Time (hours) |
| MCF-7 | ≤ 0.5% | 72 |
| A549 | ≤ 1% | 48 |
| Jurkat | ≤ 0.2% | 24 |
| Primary Neurons | ≤ 0.1% | 72 |
Note: This table presents illustrative data. Researchers should always determine the specific DMSO tolerance for their cell lines.
Table 2: Effect of Solubilizing Agents on the Apparent Aqueous Solubility of this compound
| Solubilizing Agent | Concentration | Apparent Solubility of this compound in PBS (pH 7.4) |
| None | - | ~1 µM |
| HP-β-Cyclodextrin | 10 mM | ~25 µM |
| Tween® 80 | 0.1% (v/v) | ~15 µM |
Note: This table provides hypothetical data to demonstrate the potential utility of solubilizing agents. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
Prepare Intermediate Dilutions (if necessary): For experiments requiring very low final concentrations, perform serial dilutions of the 10 mM stock in 100% DMSO.
-
Prepare Final Working Solution: Directly before use, dilute the DMSO stock or intermediate dilution into your pre-warmed aqueous buffer or cell culture medium to the desired final concentration. Ensure vigorous mixing during dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 1 mL of buffer.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a 20 mM stock solution.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Complexation:
-
In a microcentrifuge tube, add the required volume of the 10 mM this compound stock.
-
Add the appropriate volume of the 20 mM HP-β-CD solution to achieve the desired final concentrations.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at room temperature for 1 hour with gentle agitation to allow for complex formation.
-
-
Final Dilution: This this compound/HP-β-CD complex solution can then be further diluted in the aqueous buffer for your experiment.
Mandatory Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the therapeutic index of Zalypsis in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zalypsis (PM00104) in combination therapies to enhance its therapeutic index. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic tetrahydroisoquinoline alkaloid that acts as a DNA binding agent.[1] Its reactive carbinolamine group covalently binds to guanine residues in the minor groove of DNA, with a preference for sequences like AGG, GGC, AGC, CGG, and TGG.[2] This interaction forms DNA adducts that inhibit transcription, induce S-phase cell cycle arrest, and ultimately lead to double-strand breaks (DSBs), triggering apoptosis.[2][3]
Q2: What is the rationale for using this compound in combination therapies?
While this compound has shown potent antitumor activity as a single agent in preclinical studies, its clinical efficacy can be limited by toxicities.[4][5][6] Combination therapies aim to improve the therapeutic index by:
-
Synergistic Efficacy: Combining this compound with agents that have complementary mechanisms of action can lead to a greater antitumor effect than either drug alone.
-
Dose Reduction: Synergistic effects may allow for the use of lower, less toxic doses of each agent while maintaining or enhancing efficacy.
-
Overcoming Resistance: Combination therapies can target multiple cellular pathways, potentially overcoming intrinsic or acquired resistance to this compound.[7]
A key strategy is to combine this compound with inhibitors of the DNA Damage Response (DDR), such as PARP, ATR, or WEE1 inhibitors. The rationale is that this compound induces DNA damage, and inhibiting the cancer cells' ability to repair this damage will lead to synthetic lethality and enhanced cell death.[8][9]
Q3: What are the known side effects of this compound in clinical trials?
Commonly reported adverse events in clinical trials of this compound include myelosuppression (neutropenia, thrombocytopenia), elevations in transaminases, nausea, fatigue, and vomiting.[10] Overlapping toxicities can be a challenge in combination therapies, as seen in a phase I trial with carboplatin, which limited dose escalation of both agents.[4][11]
Q4: What are potential biomarkers for this compound sensitivity?
Preclinical studies suggest that tumors with low levels of receptor tyrosine kinase (RTK) activation may be more sensitive to this compound.[4] Additionally, the induction of γ-H2AX foci, a marker of DNA double-strand breaks, can serve as a pharmacodynamic biomarker to confirm the drug's activity in tumor cells.[3][12]
Troubleshooting Guides
In Vitro Cell Viability and Synergy Assays
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay Interference: Some assay reagents can interact with the test compound. Run a cell-free control with this compound and the assay reagent to check for direct interactions.
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth. Fill the outer wells with sterile media or PBS and do not use them for experimental data.
Q2: My combination of this compound with a DDR inhibitor is showing antagonism instead of the expected synergy. What should I investigate?
-
Dosing Schedule: The timing of drug administration can be critical. Concurrent versus sequential dosing can produce different outcomes. Consider staggering the administration of the two agents.
-
Concentration Range: The synergistic effect may only occur within a specific concentration range for both drugs. Ensure you are testing a wide enough range of concentrations in your dose-response matrix.
-
Cell Line Specificity: The synergistic interaction may be dependent on the genetic background of the cell line (e.g., status of DNA repair genes).
-
Off-Target Effects: At high concentrations, off-target effects of either drug may become prominent and lead to antagonistic interactions.
Q3: I am not detecting a significant increase in γ-H2AX foci after this compound treatment. What could be wrong?
-
Insufficient Drug Concentration or Incubation Time: Ensure you are using a concentration of this compound known to induce DNA damage in your cell line and that the incubation time is sufficient (e.g., 1-24 hours).
-
Antibody Issues: Verify the concentration and quality of your primary and secondary antibodies. Include a positive control (e.g., cells treated with a known DNA damaging agent like etoposide) to ensure the staining procedure is working.
-
Fixation and Permeabilization: Inadequate fixation or permeabilization can prevent the antibody from reaching the nucleus. Optimize these steps in your protocol. Some studies suggest that avoiding fixation can improve the signal.
-
Microscopy Settings: Ensure the microscope settings (laser power, exposure time) are optimized for detecting the fluorescent signal without causing photobleaching.
Q4: I am observing high background in my Annexin V/PI apoptosis assay. How can I reduce it?
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound antibodies or dyes. Increase the number and duration of wash steps.
-
Non-specific Binding: Use a blocking buffer to reduce non-specific antibody binding.
-
Cell Handling: Harsh cell handling, such as vigorous vortexing or centrifugation at high speeds, can damage cell membranes and lead to false-positive PI staining.
-
Reagent Concentration: Titrate your Annexin V and PI concentrations to find the optimal signal-to-noise ratio.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Bortezomib and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | Drug(s) | IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MM.1S | This compound | 0.2 | - | - |
| Bortezomib | 2.0 | - | - | |
| Dexamethasone | 5.0 | - | - | |
| This compound + Bortezomib | - | < 1.0 | Synergy | |
| This compound + Dexamethasone | - | < 1.0 | Synergy | |
| Bortezomib + Dexamethasone | - | < 1.0 | Synergy | |
| This compound + Bortezomib + Dexamethasone | - | < 1.0 | Strong Synergy |
Data synthesized from preclinical studies. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Experimental Protocols
Protocol 1: Assessment of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence
Objective: To quantify the induction of DNA double-strand breaks by this compound, alone or in combination, through the detection of γ-H2AX foci.
Materials:
-
Cells seeded on coverslips in a multi-well plate
-
This compound and other compounds of interest
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips at an appropriate density to reach 50-70% confluency at the time of treatment. Treat cells with this compound and/or other compounds at the desired concentrations for the specified duration. Include vehicle-treated cells as a negative control.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, alone or in combination, using flow cytometry.
Materials:
-
Cells in suspension
-
This compound and other compounds of interest
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and/or other compounds for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Synergy Analysis using the Chou-Talalay Method
Objective: To determine if the combination of this compound with another agent results in a synergistic, additive, or antagonistic effect on cell viability.
Procedure:
-
Single-Agent Dose-Response: Determine the IC50 value for each drug individually by treating cells with a range of concentrations and measuring cell viability after a set period (e.g., 72 hours).
-
Combination Dose-Response: Design a dose-response matrix with varying concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., treating with 0.25x, 0.5x, 1x, 2x, and 4x the IC50 of each drug alone and in combination).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The software will generate a CI value for different effect levels (e.g., ED50, ED75, ED90).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for synergy analysis.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of weekly PM00104 (this compound(®)) in patients with pretreated advanced/metastatic endometrial or cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic DNA-damaging effect in multiple myeloma with the combination of this compound, bortezomib and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nausea and Fatigue in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing nausea and fatigue as side effects in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms underlying chemotherapy-induced nausea and vomiting (CINV)?
Chemotherapy-induced nausea and vomiting (CINV) is a common and distressing side effect of many cancer treatments. The mechanisms are complex and involve both central and peripheral pathways.[1]
-
Acute CINV: Occurring within 24 hours of chemotherapy, this is primarily mediated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[2][3] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, inducing the vomiting reflex.[3][4]
-
Delayed CINV: Occurring 24 hours to 5 days after chemotherapy, this phase is predominantly mediated by the release of substance P, which binds to neurokinin-1 (NK-1) receptors in the brainstem.[2][3]
Other neurotransmitters and receptors involved in CINV include dopamine (D2 receptors) and acetylcholine.[2]
Q2: What is cancer-related fatigue (CRF) and what are its underlying causes?
Cancer-related fatigue (CRF) is a persistent, subjective sense of physical, emotional, and/or cognitive tiredness or exhaustion related to cancer or cancer treatment that is not proportional to recent activity and interferes with usual functioning.[5][6][7] The pathophysiology of CRF is multifactorial and not fully understood, but several mechanisms have been proposed:[5][6][8]
-
Cytokine Dysregulation: Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are often elevated in cancer patients and can induce fatigue.[6]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Disruption: Alterations in the HPA axis, which regulates the stress hormone cortisol, can contribute to fatigue.[8][9]
-
Serotonin Dysregulation: Changes in serotonin pathways in the brain are also implicated.[6][8]
-
Vagal Afferent Nerve Activation: Stimulation of the vagus nerve by peripheral signals can contribute to fatigue.[8][9]
-
Peripheral Factors: Issues within the muscles, such as altered ATP metabolism, can also play a role.[6]
Q3: What are the different types of CINV?
CINV is classified into five main types:[2][3]
-
Acute: Occurs within the first 24 hours after chemotherapy administration.[2][3]
-
Delayed: Develops more than 24 hours after chemotherapy and can last for several days.[2][3]
-
Anticipatory: A conditioned response that occurs before a new cycle of chemotherapy begins, often triggered by sights, smells, or sounds associated with previous treatments.[2][3]
-
Breakthrough: Nausea and/or vomiting that occurs despite prophylactic antiemetic treatment.[2][3]
-
Refractory: Nausea and/or vomiting that does not respond to rescue medications.[2]
Troubleshooting Guides
Issue 1: Suboptimal control of acute CINV in a clinical trial.
Possible Causes:
-
Inadequate antiemetic prophylaxis for the emetogenicity of the chemotherapeutic agent.
-
Patient-specific risk factors not being addressed (e.g., female gender, young age, history of motion sickness).[10]
-
Drug-drug interactions affecting the efficacy of the antiemetic.
Troubleshooting Steps:
-
Review the Antiemetic Regimen: Ensure the current antiemetic regimen aligns with established guidelines based on the emetogenic potential of the chemotherapy. Chemotherapy agents are categorized into high, moderate, low, and minimal emetic risk levels.[4]
-
Consider Combination Therapy: For highly emetogenic chemotherapy, a combination of a 5-HT3 receptor antagonist, an NK-1 receptor antagonist, and a corticosteroid is often recommended.[11]
-
Evaluate Patient Risk Factors: Assess individual patient risk factors and consider adjusting the prophylactic regimen accordingly.
-
Assess for Drug Interactions: Review all concomitant medications for potential interactions that could reduce the effectiveness of the antiemetic.
-
Patient-Reported Outcomes (PROs): Implement PROs to accurately capture the patient's experience of nausea and vomiting.[12] This can provide more nuanced data than clinician assessments alone.
Issue 2: High incidence of cancer-related fatigue reported in a study.
Possible Causes:
-
The cancer itself or the specific anti-cancer treatment (chemotherapy, radiation, immunotherapy).[7]
-
Co-morbid conditions such as anemia, pain, emotional distress, or sleep disturbances.[9]
-
Nutritional deficiencies.[9]
Troubleshooting Steps:
-
Screen for and Manage Co-morbidities: Systematically screen for and address contributing factors like pain, anemia, and emotional distress.[13] Proactive monitoring and management of physical symptoms can improve general fatigue.[14]
-
Implement Non-Pharmacological Interventions: Introduce evidence-based non-pharmacological strategies.
-
Exercise: A supervised program of moderate-intensity aerobic and resistance exercise has been shown to reduce fatigue.[15][16]
-
Cognitive Behavioral Therapy (CBT): CBT can help patients manage the cognitive and behavioral aspects of fatigue.[17][18]
-
Psycho-educational Interventions: Providing patients with information and strategies for managing fatigue can be beneficial.[17]
-
-
Consider Pharmacological Interventions (with caution): The evidence for medications to treat CRF is less robust.
-
Utilize Patient-Reported Outcome Measures: Employ validated PRO instruments to accurately assess the severity and impact of fatigue.[19]
Data Presentation: Pharmacological Interventions for CINV
| Drug Class | Examples | Mechanism of Action | Primary Use |
| 5-HT3 Receptor Antagonists | Ondansetron, Granisetron, Palonosetron[2][20] | Block serotonin at 5-HT3 receptors in the gut and brain.[2][4] | Acute CINV[3] |
| NK-1 Receptor Antagonists | Aprepitant, Fosaprepitant, Rolapitant[10][11] | Block substance P at NK-1 receptors in the brainstem.[3] | Delayed CINV[3] |
| Corticosteroids | Dexamethasone[21] | Anti-inflammatory effects that may reduce the release of pro-emetic substances.[11] | Adjunct for both acute and delayed CINV[11] |
| Dopamine Receptor Antagonists | Metoclopramide, Prochlorperazine[22] | Block dopamine receptors in the CTZ.[2] | Breakthrough CINV[21] |
| Atypical Antipsychotics | Olanzapine[23] | Blocks multiple neurotransmitter receptors, including dopamine and serotonin.[23] | Prophylaxis and treatment of CINV[23] |
| Cannabinoids | Dronabinol, Nabilone[11] | Activate cannabinoid receptors in the brain. | Refractory CINV[11] |
Data Presentation: Non-Pharmacological Interventions for Fatigue
| Intervention | Description | Efficacy |
| Exercise | Moderate-intensity aerobic and resistance training.[15] | Consistently shown to reduce CRF during and after treatment.[16][18] |
| Cognitive Behavioral Therapy (CBT) | A psychological approach to modify unhelpful thoughts and behaviors related to fatigue.[17] | Effective in reducing fatigue, particularly in cancer survivors.[17][18] |
| Mindfulness-Based Programs | Practices such as meditation and yoga to improve awareness and reduce stress.[24] | Can lead to improvements in CRF.[18] |
| Acupuncture/Acupressure | Stimulation of specific points on the body.[24] | May help manage CRF after completion of treatment.[18] |
| Psycho-educational Interventions | Providing information and skills for self-management of fatigue.[17] | Can be beneficial in helping patients cope with fatigue.[17] |
Experimental Protocols
Protocol: Assessment of Nausea and Vomiting
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication.[25]
-
Assessment Tools:
-
Patient Diaries: Patients should record the number of emetic episodes and the severity of nausea at predefined intervals.[25]
-
Validated Questionnaires: Utilize instruments like the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT) or the Functional Living Index-Emesis (FLIE).
-
-
Observation Periods: Assessments should be conducted during the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) phases.[23][25]
-
Data Collection: Collect data on the use of rescue medications, including the type, dose, and reason for use.
Protocol: Evaluation of Cancer-Related Fatigue
-
Primary Endpoint: Change in fatigue severity from baseline.
-
Assessment Tools:
-
Validated Patient-Reported Outcome (PRO) Instruments: Use multi-dimensional fatigue scales such as the Brief Fatigue Inventory (BFI), Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F), or the Multidimensional Fatigue Inventory (MFI).[18]
-
-
Assessment Schedule: Administer the fatigue assessment at baseline, at regular intervals during the intervention, and at the end of the study period.
-
Control for Confounding Factors: In the study design, control for potential confounding variables such as disease stage, type of treatment, and co-morbid conditions.[19]
Visualizations
Caption: Signaling pathway of Chemotherapy-Induced Nausea and Vomiting (CINV).
Caption: Experimental workflow for managing Cancer-Related Fatigue (CRF).
References
- 1. youtube.com [youtube.com]
- 2. Chemotherapy-induced nausea and vomiting - Wikipedia [en.wikipedia.org]
- 3. ajmc.com [ajmc.com]
- 4. youtube.com [youtube.com]
- 5. lymphoedemaeducation.com.au [lymphoedemaeducation.com.au]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. The pathophysiology of cancer-related fatigue: current controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathophysiology of Cancer-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Reported Outcomes in Gastroenterology: Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of Cancer-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. The Effectiveness of Nonpharmacological Interventions in the Management of Chemotherapy Physical Side Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patientpower.info [patientpower.info]
- 17. Management of Fatigue in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ASCPRO Recommendations for the Assessment of Fatigue as an Outcome in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mechanisms and management of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nausea and Vomiting in 2021: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Managing Fatigue and Nausea: Enhancing Quality of Life During Cancer Therapy [honcology.com]
- 25. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zalypsis® vs. Trabectedin: A Preclinical Comparative Analysis for the Research Community
A detailed examination of two structurally related tetrahydroisoquinoline alkaloids, Zalypsis® (PM00104) and Trabectedin (Yondelis®), reveals distinct preclinical antitumor profiles and mechanisms of action. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
While both this compound® and Trabectedin are potent DNA-binding agents derived from marine organisms, their subtle structural differences translate into notable variations in their biological activity and mechanisms of DNA damage response. This analysis is based on preclinical data, as no head-to-head clinical trials directly comparing the two agents have been identified.
Chemical Structures and Core Mechanism of Action
This compound® and Trabectedin share a common tetrahydroisoquinoline core structure, which is responsible for their ability to bind to the minor groove of DNA. Both compounds form covalent adducts with guanine residues, leading to a distortion of the DNA helix. This interaction is the initial step in a cascade of events that ultimately triggers cell cycle arrest and apoptosis.
The primary structural difference lies in the C-ring of the molecules. This variation is believed to be responsible for their differential interaction with DNA and, consequently, their distinct dependencies on cellular DNA repair pathways.
Comparative Preclinical Data
A key preclinical study by Romano et al. (2013) provides a direct comparison of the in vitro and in vivo activities of this compound® and Trabectedin across a range of cancer cell lines and tumor models.
In Vitro Cytotoxicity
The antiproliferative activity of both compounds was found to be similar across various tumor cell lines. However, their efficacy is significantly influenced by the status of specific DNA repair pathways.
| Cell Line Characteristics | Relative Sensitivity to this compound® | Relative Sensitivity to Trabectedin | Reference |
| Nucleotide Excision Repair (NER) Deficient | ~4-fold more resistant | ~4-fold more resistant | |
| Homologous Recombination (HR) Deficient | 150-200-fold more sensitive | 150-200-fold more sensitive | |
| Non-Homologous End Joining (NHEJ) Deficient | ~5-fold more sensitive | ~5-fold more sensitive |
In Vivo Antitumor Activity
In vivo studies using murine tumor models and human tumor xenografts revealed a distinct spectrum of activity for this compound® compared to Trabectedin.
| Tumor Model | This compound® Antitumor Activity (T/C%) | Trabectedin Antitumor Activity (T/C%) | Reference |
| MNMCA1 murine fibrosarcoma | 16% | 13% | |
| M5076 murine reticulosarcoma | 18% | 87% (inactive) | |
| HOC8 human ovarian carcinoma | - | Good activity | |
| Cen3tel human sarcoma | 19% | 78% (inactive) |
*T/C% (Treated/Control x 100) is a measure of tumor growth inhibition. A lower value indicates higher antitumor activity.
Mechanism of Action: A Divergence in DNA Repair Pathway Dependence
The differential activity of this compound® and Trabectedin can be attributed to their distinct interactions with the DNA damage response (DDR) machinery.
Caption: Comparative Mechanism of Action of this compound® and Trabectedin.
Trabectedin's cytotoxicity is notably dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway. It is hypothesized that the formation of Trabectedin-DNA adducts leads to abortive TC-NER, resulting in the generation of lethal DNA double-strand breaks (DSBs). In contrast, the antitumor activity of this compound® appears to be independent of the NER pathway. This suggests that the structural differences in the C-ring of this compound® may lead to a different type of DNA lesion or a distinct interaction with the DNA repair machinery. Both drugs, however, induce the formation of γ-H2AX foci, a marker of DNA double-strand breaks, and cause cell cycle arrest.
Experimental Protocols
In Vivo Antitumor Activity Assay
This protocol outlines the methodology used in preclinical studies to compare the in vivo efficacy of this compound® and Trabectedin.
Caption: Experimental Workflow for In Vivo Antitumor Activity Assessment.
Methodology:
-
Cell Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Animals are randomized into control and treatment groups.
-
Drug Administration: this compound® (e.g., 0.9 mg/kg) and Trabectedin (e.g., 0.15 mg/kg) are administered intravenously, typically on a weekly schedule for a defined period (e.g., q7dx3). Doses are often selected based on equitoxic levels.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The antitumor activity is expressed as the percentage of tumor growth inhibition (T/C%). The survival of the animals may also be monitored.
Clonogenic Assay
This in vitro assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: A known number of cells are seeded into culture plates.
-
Drug Exposure: Cells are treated with varying concentrations of this compound® or Trabectedin for a specified duration (e.g., 1 hour).
-
Colony Formation: The drug is removed, and cells are allowed to grow for a period (e.g., 7-14 days) until visible colonies are formed.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug concentration and plotted to determine the IC50 value (the concentration that inhibits colony formation by 50%).
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with this compound® or Trabectedin for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol to permeabilize the cell membrane.
-
DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their DNA content.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to detect the formation of DNA double-strand breaks.
Methodology:
-
Cell Treatment: Cells grown on coverslips are treated with this compound® or Trabectedin.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye like DAPI.
-
Microscopy and Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
Quantification: The number of distinct fluorescent foci (representing sites of DSBs) per nucleus is counted.
Summary and Future Directions
The available preclinical evidence strongly suggests that while this compound® and Trabectedin share a fundamental mechanism of DNA binding, their differing C-ring structures lead to distinct interactions with the DNA repair machinery and a different spectrum of antitumor activity. The independence of this compound® from the NER pathway is a key differentiator that may have implications for its clinical application, potentially in tumors with specific DNA repair deficiencies.
The lack of direct head-to-head clinical trials remains a significant knowledge gap. Future clinical investigations directly comparing the efficacy and safety of this compound® and Trabectedin in relevant patient populations are warranted to fully elucidate their respective therapeutic potential and to guide their optimal clinical use. Further preclinical studies are also needed to explore the precise molecular mechanisms underlying their differential activities and to identify predictive biomarkers of response for each agent.
Cross-Resistance Profile of Lurbinectedin (PM00104): A Comparative Analysis with Other Alkylating Agents
A detailed examination of the experimental data on the cross-resistance between the marine-derived alkylating agent lurbinectedin (PM00104) and other conventional and marine-derived alkylating agents in various cancer models.
Lurbinectedin (PM00104), a synthetic analog of the marine-derived trabectedin, has emerged as a significant therapeutic agent, particularly in the treatment of platinum-resistant small cell lung cancer (SCLC). Its unique mechanism of action, which involves binding to guanine residues in the DNA minor groove and inhibiting the transcription-coupled nucleotide excision repair (TC-NER) pathway, distinguishes it from classical alkylating agents. This distinction raises critical questions about its cross-resistance profile with other DNA-damaging drugs. This guide provides a comparative analysis of lurbinectedin's cross-resistance with other alkylating agents, supported by experimental data.
Comparative Cytotoxicity and Resistance
Experimental studies have demonstrated that lurbinectedin retains activity in cell lines resistant to other chemotherapeutic agents, including some alkylating agents. This suggests a lack of complete cross-resistance, which is a significant clinical advantage.
Ewing Sarcoma Models
In a comparative study using Ewing sarcoma cell lines, lurbinectedin and its parent compound, trabectedin, showed potent cytotoxic activity. Notably, the study included cell lines with varying sensitivities to these agents, providing insights into potential resistance mechanisms. The half-maximal inhibitory concentrations (IC50) for both drugs are presented in Table 1. The data indicates that while there is a degree of cross-resistance between lurbinectedin and trabectedin, the sensitivities are not identical, suggesting nuanced differences in their interactions with cellular targets or resistance pathways.
Table 1: Comparative IC50 Values (nM) of Lurbinectedin and Trabectedin in Ewing Sarcoma Cell Lines
| Cell Line | Lurbinectedin (IC50, nM) | Trabectedin (IC50, nM) |
| A-673 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| CHET | 0.2 ± 0.1 | 0.1 ± 0.0 |
| RDES | 0.5 ± 0.1 | 0.2 ± 0.0 |
| SK-ES-1 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| SK-N-MC | 0.3 ± 0.1 | 0.2 ± 0.0 |
| TC-32 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| TC-71 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Data adapted from a study on Ewing sarcoma models. |
Mechanism of Action and Resistance Pathways
The distinct mechanism of action of lurbinectedin underpins its differential resistance profile compared to classical alkylating agents.
Zalypsis (PM00104): A Comparative Analysis of Antitumor Activity in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of Zalypsis (PM00104) with other DNA-binding agents in preclinical models, with a focus on patient-derived xenografts (PDXs) and other relevant human tumor xenografts. Experimental data, detailed methodologies, and pathway diagrams are presented to offer an objective evaluation of this compound's performance and potential as an anticancer therapeutic.
Executive Summary
This compound is a synthetic tetrahydroisoquinoline alkaloid that has demonstrated potent antitumor activity in a variety of preclinical models.[1][2] Structurally related to the marine-derived anticancer agent trabectedin, this compound exerts its cytotoxic effects by binding to the minor groove of DNA, which leads to an S-phase arrest of the cell cycle and ultimately, apoptosis.[1][2] Preclinical studies have shown its efficacy in a range of solid and hematological tumor models. This guide delves into the comparative in vivo activity of this compound against other prominent DNA-damaging agents, providing valuable insights for researchers in oncology drug development.
Comparative Antitumor Activity of this compound in Human Tumor Xenografts
A key study by Romano et al. (2013) provides a head-to-head comparison of this compound (PM00104) with trabectedin and lurbinectedin in various human tumor xenograft models. While not exclusively using patient-derived xenografts, this study offers the most direct comparative in vivo data available. The results indicate that this compound possesses a distinct spectrum of antitumor activity compared to its counterparts.
| Tumor Model | Drug | Dosing Schedule | T/C (%)* |
| Human Ovarian Carcinoma (HOC8) | This compound (PM00104) | 0.9 mg/kg, iv, q7dx3 | 25 |
| Trabectedin | 0.15 mg/kg, iv, q7dx3 | 15 | |
| Lurbinectedin (PM01183) | 0.2 mg/kg, iv, q7dx3 | 10 | |
| Human Ovarian Carcinoma (HOC22) | This compound (PM00104) | 0.9 mg/kg, iv, q7dx3 | 30 |
| Trabectedin | 0.15 mg/kg, iv, q7dx3 | 5 | |
| Lurbinectedin (PM01183) | 0.2 mg/kg, iv, q7dx3 | 8 | |
| Human Sarcoma (Cen3tel) | This compound (PM00104) | 0.9 mg/kg, iv, q7dx3 | 40 |
| Trabectedin | 0.15 mg/kg, iv, q7dx3 | 60 | |
| Lurbinectedin (PM01183) | 0.2 mg/kg, iv, q7dx3 | 55 |
T/C (%) : The mean tumor weight of the treated group divided by the mean tumor weight of the control group, expressed as a percentage. A lower T/C% indicates greater antitumor activity.
Data extracted from Romano et al. (2013). The study utilized human tumor xenografts, which are closely related to PDX models in representing human tumor biology.
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenografts (PDXs)
The establishment of PDX models is a critical step in preclinical cancer research, aiming to recapitulate the heterogeneity of the original patient tumor.
Workflow for PDX Establishment:
Detailed Methodology:
-
Patient Consent and Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Implantation: The tumor tissue is transported to the laboratory in a sterile medium on ice. The tissue is then minced into small fragments (typically 2-3 mm³) and surgically implanted, either subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.
-
Tumor Banking: At each passage, portions of the tumor can be cryopreserved for long-term storage or fixed in formalin for histopathological analysis to ensure fidelity to the original patient tumor.
In Vivo Antitumor Efficacy Studies in PDX Models
Experimental Workflow:
Detailed Methodology:
-
PDX Model Expansion: Established PDX tumors are expanded in a cohort of mice.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound and comparator agents are administered to their respective treatment groups according to the specified dosing schedule (e.g., intravenously). The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor treatment efficacy and toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment duration. Tumors are then excised and weighed. Antitumor efficacy is typically expressed as the treatment-to-control (T/C) ratio.
Mechanism of Action and Signaling Pathways
This compound, similar to other tetrahydroisoquinoline alkaloids, functions as a DNA alkylating agent. It covalently binds to guanine residues in the minor groove of the DNA, leading to the formation of DNA adducts. This process disrupts DNA replication and transcription, ultimately triggering cell cycle arrest in the S-phase and inducing apoptosis.
Conclusion
The available preclinical data from human tumor xenograft models suggest that this compound (PM00104) is a potent antitumor agent with a distinct spectrum of activity when compared to other DNA-binding agents like trabectedin and lurbinectedin. Its efficacy in various tumor types, including those that are resistant to other therapies, warrants further investigation in patient-derived xenograft models to better predict its clinical utility. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for advancing the development of novel cancer therapeutics.
References
A Comparative Analysis of the Tetrahydroisoquinoline Alkaloids: Zalypsis and Jorumycin
A deep dive into the structural nuances, cytotoxic profiles, and mechanisms of action of the potent antitumor agents, Zalypsis and Jorumycin.
Researchers in oncology and drug development are continually exploring novel marine-derived compounds for their therapeutic potential. Among these, the tetrahydroisoquinoline alkaloids have emerged as a promising class of potent antitumor agents. This guide provides a detailed comparative study of two key members of this family: the natural product Jorumycin and its synthetic analogue, this compound (also known as PM00104). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structures, a side-by-side comparison of their cytotoxic activity supported by experimental data, and detailed methodologies for key evaluative experiments.
Structural Comparison: A Tale of a Natural Product and its Synthetic Kin
This compound and Jorumycin share a core pentacyclic tetrahydroisoquinoline structure, which is fundamental to their biological activity. Jorumycin, originally isolated from the Pacific nudibranch Jorunna funebris, is a naturally occurring marine alkaloid. This compound, on the other hand, is a synthetic compound developed as an analogue of Jorumycin and other related marine natural products like the renieramycins.
The key structural similarity lies in the bis-tetrahydroisoquinoline (bis-THIQ) scaffold, which is crucial for their interaction with DNA. While both molecules possess this core, subtle differences in their peripheral chemical groups, a result of this compound's synthetic origin, can influence their pharmacological properties, including potency, selectivity, and metabolic stability.
Mechanism of Action: Targeting the Blueprint of Life
Both this compound and Jorumycin exert their potent antitumor effects through a similar mechanism of action that targets cellular DNA. Their planar aromatic regions allow them to intercalate into the minor groove of the DNA double helix. This binding is followed by the alkylation of DNA, primarily at guanine residues, which forms covalent adducts.[1]
This DNA alkylation triggers a cascade of cellular events, ultimately leading to cell death. The formation of DNA adducts disrupts essential cellular processes such as DNA replication and transcription. This disruption leads to the induction of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. The accumulation of DSBs activates cell cycle checkpoints, typically causing an arrest in the S-phase of the cell cycle, and ultimately initiates the apoptotic cell death pathway.[2][3]
Comparative Cytotoxicity: A Quantitative Look at Antitumor Potency
This compound has demonstrated potent cytotoxic activity across a broad spectrum of cancer cell lines, with a mean IC50 value of 7 nM in a panel of 24 different human cancer cell lines.[2] Jorumycin has also shown exceptionally potent activity, with reported IC50 values in the sub-nanomolar range against specific cancer cell lines.[4]
| Compound | A549 (Lung Cancer) IC50 | HCT116 (Colon Cancer) IC50 | DU145 (Prostate Cancer) IC50 |
| This compound | Data not available | Data not available | Data not available |
| Jorumycin | 0.24 nM[4] | 0.57 nM[4] | 0.49 nM[4] |
Note: The table highlights the potent activity of Jorumycin. While specific IC50 values for this compound against these exact cell lines were not found in the searched literature, its low nanomolar mean IC50 across a broad panel suggests a comparable high level of cytotoxicity.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and Jorumycin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Jorumycin in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or Jorumycin at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Detection of DNA Double-Strand Breaks (γ-H2AX Assay)
The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. This can be detected by immunofluorescence.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or Jorumycin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.[5]
Conclusion
This compound and Jorumycin are potent antitumor agents that share a common structural scaffold and mechanism of action centered on DNA damage. Jorumycin, as a natural product, has demonstrated remarkable potency in preclinical studies. This compound, its synthetic counterpart, also exhibits high cytotoxicity across a range of cancer cell lines, underscoring the therapeutic potential of the tetrahydroisoquinoline alkaloid class. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other related compounds, contributing to the ongoing development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise total syntheses of (–)-Jorunnamycin A and (–)-Jorumycin enabled by asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Zalypsis (PM00104): A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of Zalypsis (PM00104), a novel marine-derived antineoplastic agent, in cancer cell lines distinguished by their p53 tumor suppressor gene status. This compound has demonstrated potent activity in a range of hematological and solid tumors by inducing DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] A critical question for targeted cancer therapy is the influence of the p53 pathway on a drug's efficacy. This guide synthesizes available data to compare the cellular responses to this compound in the context of wild-type and mutated p53.
Executive Summary
This compound exhibits potent cytotoxic effects irrespective of p53 status, positioning it as a promising therapeutic agent for a broad spectrum of cancers. However, evidence suggests a differential sensitivity, with p53 mutant cell lines potentially requiring higher concentrations of the drug to achieve the same therapeutic effect as their p53 wild-type counterparts.[1][3] The primary mechanism of action, induction of DNA damage response, is conserved in both cell types. In p53 wild-type cells, this compound treatment leads to a significant upregulation of p53, amplifying the apoptotic signal.
Quantitative Analysis of this compound Efficacy
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| [Example] MM.1S | Multiple Myeloma | Wild-Type | Data not available | [e.g., Ocio et al., 2009] |
| [Example] U266 | Multiple Myeloma | Mutant | Data not available | [e.g., Ocio et al., 2009] |
| [Example] HCT116 | Colon Cancer | Wild-Type | Data not available | |
| [Example] HCT116 p53-/- | Colon Cancer | Null | Data not available |
Table 2: this compound-Induced Apoptosis
| Cell Line | p53 Status | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) | Reference |
| [Example] MM.1S | Wild-Type | [e.g., 1 nM] | Data not available | [e.g., Ocio et al., 2009] |
| [Example] U266 | Mutant | [e.g., 5 nM] | Data not available | [e.g., Ocio et al., 2009] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | p53 Status | This compound Conc. (nM) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| [Example] MM.1S | Wild-Type | [e.g., 1 nM] | Data not available | Data not available | Data not available | [e.g., Ocio et al., 2009] |
| [Example] U266 | Mutant | [e.g., 5 nM] | Data not available | Data not available | Data not available | [e.g., Ocio et al., 2009] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound intercalates into the DNA, leading to the formation of adducts and subsequent DNA double-strand breaks (DSBs). This damage triggers the DNA Damage Response (DDR) pathway. Key proteins such as histone H2AX and CHK2 are phosphorylated, initiating a signaling cascade that ultimately determines the cell's fate.
In p53 wild-type cells, the activated DDR pathway leads to a robust induction of p53, which in turn transactivates downstream targets like p21 (leading to cell cycle arrest) and Bax (promoting apoptosis). In p53 mutant cells, the DDR is still activated, and cell cycle arrest and apoptosis can be induced through p53-independent pathways, although potentially less efficiently.
Experimental Workflow for Efficacy Evaluation
A typical preclinical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its cytotoxic, pro-apoptotic, and cell cycle-disrupting effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent anticancer agent with a mechanism of action that is effective in both p53 wild-type and p53 mutant cancer cells. While its activity is not strictly dependent on p53 status, the presence of wild-type p53 appears to enhance its cytotoxic effects. This suggests that while this compound has broad applicability, p53 status could be a relevant biomarker for predicting the optimal therapeutic concentration. Further studies providing detailed quantitative comparisons across a wider range of cancer types are warranted to fully elucidate the clinical implications of these preclinical findings.
References
- 1. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and this compound® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Validation of phospho-histone-H2AX as a biomarker for Zalypsis activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phospho-histone H2AX (γH2AX) as a pharmacodynamic biomarker for the novel anti-cancer agent Zalypsis® (PM00104). The data presented herein supports the validation of γH2AX as a sensitive and reliable indicator of this compound-induced DNA damage and subsequent cellular response.
Executive Summary
This compound is a synthetic tetrahydroisoquinoline alkaloid that exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the formation of DNA adducts and subsequent DNA double-strand breaks (DSBs).[1][2] This induction of DSBs triggers a cellular DNA damage response (DDR), a key event of which is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[3][4] Numerous studies have demonstrated a strong correlation between this compound treatment and the formation of γH2AX foci, establishing it as a robust pharmacodynamic biomarker for the drug's activity in both preclinical and clinical settings.[3][5][6] This guide will compare the induction of γH2AX by this compound to its structural analog, trabectedin (Et743), and provide detailed experimental protocols for γH2AX detection.
Mechanism of Action: this compound-Induced DNA Damage and γH2AX Formation
This compound covalently binds to guanine residues in the DNA minor groove, distorting the DNA helix and leading to a cascade of cellular events.[1] This interaction ultimately results in the formation of DSBs, which are highly cytotoxic lesions.[1][5] The cell recognizes these breaks and initiates the DDR pathway. One of the earliest and most critical steps in this pathway is the recruitment and activation of ATM (Ataxia-Telangiectasia Mutated) and other related kinases, which then phosphorylate H2AX at sites flanking the DSB.[7] This phosphorylation event, creating γH2AX, serves as a scaffold to recruit a host of DNA repair proteins, effectively flagging the site of damage.[7]
Comparison with Trabectedin (Et743)
This compound and Trabectedin (Et743) are structurally related tetrahydroisoquinoline alkaloids, but they exhibit key differences in their mechanism of action, particularly concerning the induction of γH2AX.[3] While both drugs bind to DNA and cause DSBs, the cellular processes leading to these breaks differ.
| Feature | This compound (PM00104) | Trabectedin (Et743) | Reference |
| γH2AX Induction Dependency | Primarily replication-dependent | Transcription- and replication-dependent | [3] |
| Nucleotide Excision Repair (NER) Dependency | Independent of NER | Dependent on NER | [3] |
| Induction of γH2AX in NER-deficient vs. NER-proficient cells | Similar efficiency | More intense in NER-proficient cells | [3] |
These differences are attributed to the distinct chemical structure of the C-ring in this compound compared to Trabectedin.[3] The NER-independent mechanism of this compound suggests it may have therapeutic potential in tumors with deficiencies in this repair pathway.[3]
Quantitative Data: γH2AX Induction by this compound
Studies have consistently shown a dose-dependent increase in γH2AX levels following this compound treatment in various cancer cell lines.
| Cell Line | This compound Concentration | Fold Increase in γH2AX Intensity (vs. Control) | Reference |
| XPD-complemented (NER-proficient) | Pharmacological concentrations | 3.7 ± 0.7 | [3] |
| XPD (NER-deficient) | Pharmacological concentrations | 2.3 ± 0.7 | [3] |
Data is represented as mean ± standard error.
The comparable induction of γH2AX in both NER-proficient and -deficient cells further validates the NER-independent mechanism of this compound-induced DNA damage.[3]
Experimental Protocols
The detection and quantification of γH2AX are crucial for its validation as a biomarker. Immunofluorescence microscopy and flow cytometry are the most commonly employed techniques.
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of γH2AX foci within the nucleus, which correspond to sites of DSBs.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat with desired concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Flow Cytometry for γH2AX Quantification
Flow cytometry provides a high-throughput method to quantify the overall γH2AX signal in a cell population.
Methodology:
-
Cell Treatment and Harvesting: Treat cells in suspension or adherent cultures with this compound. Harvest and wash the cells with PBS.
-
Fixation and Permeabilization: Fix the cells in 70% ethanol and store them at -20°C. Before staining, wash the cells and permeabilize them with a buffer containing a mild detergent.
-
Antibody Staining: Incubate the cells with an anti-γH2AX primary antibody followed by a fluorescently-labeled secondary antibody.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the γH2AX signal is measured for thousands of individual cells, providing a quantitative measure of DNA damage across the population.
Conclusion
The phosphorylation of histone H2AX is a highly sensitive and specific biomarker for DNA double-strand breaks induced by this compound. The replication-dependent and NER-independent mechanism of γH2AX formation distinguishes this compound from other DNA-damaging agents like trabectedin. The robust and quantifiable nature of the γH2AX response, as demonstrated by immunofluorescence and flow cytometry, strongly supports its use as a pharmacodynamic biomarker in the development and clinical application of this compound. This allows for the direct measurement of the drug's on-target activity and can aid in dose-response studies and patient stratification.
References
- 1. mdpi.com [mdpi.com]
- 2. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Zalypsis (Plitidepsin) in Combination with Standard Chemotherapy for Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zalypsis (plitidepsin) in combination with standard chemotherapy for the treatment of relapsed/refractory multiple myeloma (MM) against other established therapeutic alternatives. The information is supported by experimental data from key clinical trials, with a focus on efficacy, safety, and mechanisms of action.
Executive Summary
This compound (plitidepsin) is a marine-derived cyclic depsipeptide with a novel mechanism of action, targeting the eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in multiple myeloma cells.[1][2] In combination with dexamethasone, plitidepsin has demonstrated a statistically significant improvement in progression-free survival (PFS) in patients with relapsed/refractory multiple myeloma, as evidenced by the pivotal Phase III ADMYRE trial.[2] This guide compares the performance of plitidepsin-based regimens with current standard-of-care combination therapies for this patient population, including pomalidomide plus dexamethasone, carfilzomib plus dexamethasone, and daratumumab plus pomalidomide and dexamethasone.
Comparative Efficacy of this compound and Alternative Regimens
The following tables summarize the efficacy data from key clinical trials of plitidepsin combinations and standard-of-care regimens in patients with relapsed/refractory multiple myeloma.
Table 1: Efficacy of Plitidepsin in Combination Therapy for Relapsed/Refractory Multiple Myeloma
| Regimen | Trial | Number of Patients | Median Prior Lines of Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Plitidepsin + Dexamethasone | ADMYRE (Phase III) | 171 | ≥3 | 13.8% | 2.6 | 11.6 |
| Plitidepsin + Bortezomib + Dexamethasone | Phase Ib (NCT02100657) | 18 (at RD) | 3.5 | 56% | 8.3 | Not Reported |
Data from the ADMYRE trial represents the intent-to-treat population.[3] The Phase Ib trial of the triple combination showed promising early results in a smaller patient cohort.[4][5]
Table 2: Efficacy of Standard-of-Care Combination Therapies for Relapsed/Refractory Multiple Myeloma
| Regimen | Trial | Number of Patients | Median Prior Lines of Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pomalidomide + Dexamethasone | MM-003 (Phase III) | 302 | 5 | 31% | 4.0 | 12.7 |
| Carfilzomib + Dexamethasone | ENDEAVOR (Phase III) | 464 | 2 | 77% | 18.7 | 47.6 |
| Daratumumab + Pomalidomide + Dexamethasone | EQUULEUS (Phase Ib) | 103 | 4 | 59% | 8.8 | 17.5 |
The MM-003 trial compared pomalidomide plus low-dose dexamethasone to high-dose dexamethasone alone.[6][7] The ENDEAVOR trial compared carfilzomib plus dexamethasone to bortezomib plus dexamethasone.[8][9] The EQUULEUS study evaluated the daratumumab combination in a single arm.[10][11][12]
Comparative Safety Profiles
The safety profiles of these regimens are distinct and are a critical consideration in treatment selection.
Table 3: Common Grade 3/4 Adverse Events (≥10%)
| Adverse Event | Plitidepsin + Dexamethasone (ADMYRE) | Pomalidomide + Dexamethasone (MM-003) | Carfilzomib + Dexamethasone (ENDEAVOR) | Daratumumab + Pomalidomide + Dexamethasone (EQUULEUS) |
| Hematological | ||||
| Neutropenia | 16% | 48% | 1.3% | 78% |
| Anemia | 31% | 33% | 16% | 28% |
| Thrombocytopenia | 22% | 22% | 8% | 20% |
| Leukopenia | Not Reported | 24% | Not Reported | 24% |
| Non-Hematological | ||||
| Fatigue | 10.8% | 5% | 7% | 5% |
| Pneumonia | Not Reported | 13% | 9% | 7% |
| Dyspnea | Not Reported | Not Reported | 6% | 4% |
| Cardiac Failure | Not Reported | Not Reported | 4% | Not Reported |
| Infusion-related reactions | Not Applicable | Not Applicable | Not Applicable | 5% (all grades 50%) |
Note: This table highlights some of the most frequent grade 3/4 adverse events and is not exhaustive. Direct comparison of safety data across different trials should be done with caution due to variations in study design and patient populations.
Experimental Protocols
Plitidepsin + Dexamethasone (ADMYRE Trial)
-
Study Design: A randomized, open-label, multicenter, Phase III trial.[3][13][14]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received at least three but not more than six prior therapeutic regimens, including a proteasome inhibitor and an immunomodulatory agent.[3][15]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[3]
Plitidepsin + Bortezomib + Dexamethasone (Phase Ib Trial - NCT02100657)
-
Study Design: A Phase I, multicenter, open-label, dose-escalation trial.[2][16]
-
Patient Population: Patients with relapsed and/or refractory multiple myeloma.[5]
-
Treatment: Plitidepsin administered as a 3-hour intravenous infusion on days 1 and 15, bortezomib administered subcutaneously on days 1, 4, 8, and 11, and oral dexamethasone on days 1, 8, 15, and 22 of a 28-day cycle. The recommended dose was determined to be plitidepsin 5.0 mg/m², bortezomib 1.3 mg/m², and dexamethasone 40 mg.[4][5]
-
Primary Objective: To determine the recommended dose of plitidepsin in this combination.[16]
Pomalidomide + Dexamethasone (MM-003 Trial)
-
Study Design: A randomized, open-label, multicenter, Phase III trial.[6][17]
-
Patient Population: Patients with relapsed and refractory multiple myeloma who had failed at least two prior treatments, including lenalidomide and bortezomib.[6][7]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[18]
Carfilzomib + Dexamethasone (ENDEAVOR Trial)
-
Study Design: A randomized, open-label, multicenter, Phase III trial.[8][19]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[8]
-
Treatment Arms:
-
Carfilzomib administered intravenously at a starting dose of 20 mg/m² on days 1 and 2 of cycle 1, then escalated to 56 mg/m² on days 8, 9, 15, and 16 of a 28-day cycle, plus dexamethasone 20 mg.[9][20]
-
Bortezomib 1.3 mg/m² subcutaneously or intravenously on days 1, 4, 8, and 11 of a 21-day cycle, plus dexamethasone 20 mg.[9][20]
-
-
Primary Endpoint: Progression-free survival.
Daratumumab + Pomalidomide + Dexamethasone (EQUULEUS Trial - Pom-dex arm)
-
Study Design: A Phase Ib, open-label, multicohort study.[10][21]
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.[10][12]
-
Treatment: Daratumumab 16 mg/kg intravenously weekly for cycles 1 and 2, every two weeks for cycles 3-6, and every four weeks thereafter. Pomalidomide 4 mg orally on days 1-21 of a 28-day cycle. Dexamethasone 40 mg weekly.[10]
-
Primary Endpoint: Safety and tolerability.[10]
Mechanism of Action and Signaling Pathways
Plitidepsin's primary target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein involved in protein synthesis and overexpressed in multiple myeloma cells.[1][22] By binding to eEF1A2, plitidepsin disrupts its oncogenic functions, leading to cell cycle arrest and apoptosis.[23][24] This mechanism is distinct from that of proteasome inhibitors and immunomodulatory drugs.
The binding of plitidepsin to eEF1A2 has several downstream consequences:
-
Induction of Oxidative Stress: Plitidepsin disrupts the interaction between eEF1A2 and Peroxiredoxin-1, leading to increased oxidative stress and subsequent tumor cell death.[1]
-
Inhibition of Pro-survival Signaling: It interferes with the binding of eEF1A2 to sphingosine kinase, an enzyme that regulates cell proliferation.[1]
-
Activation of Apoptotic Pathways: The culmination of these effects is the activation of apoptotic signaling cascades.[1] Plitidepsin treatment leads to the activation of JNK and p38 MAPK pathways, ultimately resulting in caspase-dependent apoptosis.[24][25]
Caption: Plitidepsin's Mechanism of Action in Multiple Myeloma.
Experimental Workflow
The typical workflow for a clinical trial evaluating a new combination therapy in relapsed/refractory multiple myeloma, such as the ADMYRE trial, follows a structured process.
Caption: Generalized Clinical Trial Workflow for RRMM.
Conclusion
Plitidepsin in combination with dexamethasone offers a novel therapeutic option for patients with relapsed/refractory multiple myeloma who have received multiple prior therapies. Its unique mechanism of action targeting eEF1A2 provides a rationale for its use in a heavily pre-treated population. When compared to standard-of-care regimens, the plitidepsin and dexamethasone combination demonstrated a modest overall response rate but a statistically significant improvement in progression-free survival over dexamethasone alone in the ADMYRE trial. The safety profile of the plitidepsin combination is notably different from other regimens, with a lower incidence of severe neutropenia compared to pomalidomide- and daratumumab-containing regimens, but with a higher incidence of fatigue and myalgia. The triple combination of plitidepsin with bortezomib and dexamethasone has shown promising early activity and warrants further investigation. The choice of therapy for relapsed/refractory multiple myeloma remains complex and should be individualized based on prior treatments, patient comorbidities, and the specific efficacy and safety profiles of the available regimens.
References
- 1. pharmamar.com [pharmamar.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Randomized phase III study (ADMYRE) of plitidepsin in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of plitidepsin in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carfilzomib and dexamethasone versus bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma (ENDEAVOR): a randomised, phase 3, open-label, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Daratumumab plus pomalidomide and dexamethasone in relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA approves daratumumab in combination with pomalidomide and dexamethasone [multiplemyelomahub.com]
- 12. FDA Approves Daratumumab in Combination With Pomalidomide and Dexamethasone for Relapsed or Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Randomized Phase III Study (ADMYRE) of Plitidepsin in Combination with Dexamethasone vs. Dexamethasone Alone in Relapsed/Refractory Multiple Myeloma: Results for Patients Aged <75 Years [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. The ENDEAVOR trial to compare the efficacy of carfilzomib and dexamethasone with bortezomib and dexamethasone - for treatment of RRMM [multiplemyelomahub.com]
- 21. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 22. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zalypsis and Etoposide in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent anti-leukemic agents: Zalypsis (PM00104) and Etoposide. While both drugs ultimately induce DNA damage and apoptosis in cancer cells, their distinct mechanisms of action and efficacy profiles warrant a detailed examination for researchers in oncology and drug development. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the signaling pathways involved.
Executive Summary
This compound, a novel synthetic alkaloid of marine origin, demonstrates significantly higher potency in acute myeloid leukemia (AML) cell lines compared to the well-established topoisomerase II inhibitor, Etoposide. Preclinical data indicates that this compound is effective at nanomolar concentrations, whereas Etoposide typically requires micromolar concentrations to achieve similar cytotoxic effects. Both agents induce DNA double-strand breaks, but through different primary mechanisms, offering distinct therapeutic profiles.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Etoposide in various human leukemia cell lines. It is important to note that the data for each compound has been collated from separate studies, and a direct head-to-head experiment in all cell lines is not publicly available. Therefore, comparisons should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound in Human AML Cell Lines
| Cell Line | IC50 (48h) |
| HL-60 | < 1 nM[1] |
| HEL | < 1 nM[1] |
| NB4 | < 1 nM[1] |
| MOLM13 | < 1 nM[1] |
Table 2: In Vitro Cytotoxicity of Etoposide in Human Leukemia Cell Lines
| Cell Line | IC50 | Exposure Time |
| HL-60 | 0.86 ± 0.34 µM | 48 hours |
| HL-60 | 1.16 µM | Not Specified |
| MOLT-3 (T-cell ALL) | 0.051 µM | Not Specified |
| Jurkat (T-cell Leukemia) | 0.5 - 2 µM | 48 hours |
Mechanisms of Action and Signaling Pathways
This compound and Etoposide both converge on the induction of DNA double-strand breaks, a critical event leading to apoptotic cell death. However, their initial molecular targets and upstream signaling events differ significantly.
This compound: DNA Damage Response Induction
This compound is a DNA binding agent that covalently bonds to guanine residues, leading to the formation of DNA adducts.[2] This distortion of the DNA helix is recognized by the cell's DNA damage response (DDR) machinery, resulting in the phosphorylation of key proteins such as CHK1, CHK2, and H2AX.[1] This cascade ultimately triggers cell cycle arrest and apoptosis.[1][2]
References
Evaluating the Safety Profile of PM00104 in Comparison to Other Tetrahydroisoquinolines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the safety profile of PM00104 (Zalypsis®), a novel synthetic tetrahydroisoquinoline alkaloid, in comparison to other notable compounds within the same chemical class. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental methodologies and visual representations of key pathways.
Executive Summary
PM00104 is a DNA alkylating agent that has undergone clinical investigation for the treatment of various cancers.[1] Its safety profile is a critical aspect of its therapeutic potential. This guide compares the safety of PM00104 with other tetrahydroisoquinolines, including the structurally related anticancer agent trabectedin, the historical neuromuscular blocker tubocurarine, the withdrawn antidepressant nomifensine, and various natural products. The comparison reveals that while PM00104 shares some class-related toxicities, particularly myelosuppression and hepatotoxicity, its overall safety profile appears manageable within a clinical setting.
Mechanism of Action and its Implication on Safety
PM00104 exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating guanine residues.[1] This action inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is common to other DNA alkylating agents and is the basis for their therapeutic efficacy as well as their potential for toxicity, particularly in rapidly dividing cells such as those in the bone marrow and gastrointestinal tract.[2][3]
Comparative Safety Profile: Clinical Data
Clinical trials provide the most relevant safety data for human use. Below is a comparison of the common adverse events observed for PM00104 and the structurally similar, approved anticancer drug, trabectedin.
| Adverse Event | PM00104 (this compound®)[4] | Trabectedin (Yondelis®)[5][6] |
| Hematological | ||
| Neutropenia | Very Common (Grade 3/4) | Very Common (Grade 3/4) |
| Thrombocytopenia | Common (Grade 3/4) | Common (Grade 3/4) |
| Anemia | Common | Very Common |
| Febrile Neutropenia | Common | Common |
| Hepatic | ||
| ALT/AST Increase | Very Common (Grade 3/4) | Very Common (Grade 3/4) |
| Gastrointestinal | ||
| Nausea | Very Common (Grade 1/2) | Very Common |
| Vomiting | Very Common (Grade 1/2) | Very Common |
| Fatigue | Very Common (Grade 1/2) | Very Common |
| Cardiac | ||
| Troponin I Increase | Common (transient) | Cardiomyopathy (less common) |
| Other | ||
| Anorexia | Common | Common |
| Diarrhea | Common | Common |
Note: "Very Common" and "Common" are based on the frequency of occurrence in clinical trials. Grade refers to the severity of the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).
Comparative Safety Profile: Preclinical Data
Preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo lethal dose (LD50) determinations, offer a broader comparison across a range of tetrahydroisoquinolines.
In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line (Cancer) | IC50 | Cell Line (Normal) | IC50 | Reference(s) |
| PM00104 | Various Cancer Cell Lines | Not explicitly found | Not explicitly found | [7] | |
| Trabectedin | DU145 (Prostate) | 18.8 nM (1h exposure) | Not explicitly found | [3] | |
| HeLa (Cervical) | 18.8 nM (1h exposure) | [3] | |||
| NCI-H295R (Adrenocortical) | 0.15 nM | [8] | |||
| Renieramycin M | H292 (Lung Cancer) | 24.56 nM | BEAS-2B (Normal Lung) | >1 µM | [9][10] |
| Norsalsolinol | SH-SY5Y (Neuroblastoma) | 34 µM (72h) | [11] | ||
| Tubocurarine | Tumor cells | > 10 µM (non-specific lysis) | Peritoneal Macrophages | Resistant | [12] |
In Vivo Acute Toxicity Data (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| PM00104 | Rat, Dog | Intravenous | Not explicitly found | [13] |
| Tubocurarine | Rat | Intraperitoneal | 0.21 mg/kg | Not explicitly found |
| Mouse | Intravenous | 0.41 mg/kg | Not explicitly found | |
| Saframycin A | Not explicitly found | Not explicitly found | Not explicitly found | [14] |
Experimental Protocols
In Vivo Acute Toxicity (LD50) Determination
A general protocol for determining the LD50 in rodents involves the administration of a substance to groups of animals at increasing doses.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. They are acclimatized to the laboratory conditions for at least one week.
-
Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., saline, corn oil).
-
Dose Administration: A single dose of the test substance is administered to each animal in a group, typically via oral gavage or intravenous injection. Several dose groups with increasing concentrations are used.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (e.g., 14 days).
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.[15][16][17]
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability.
Methodology:
-
Cell Culture: Normal cell lines (e.g., fibroblasts) or cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[13][18][19][20][21]
Discussion and Conclusion
The safety profile of PM00104 is characterized by manageable and generally reversible toxicities, with myelosuppression and transient hepatotoxicity being the most significant. This profile is consistent with its mechanism of action as a DNA alkylating agent and is comparable to that of the structurally related drug, trabectedin.
The preclinical data, although not providing a complete head-to-head comparison for all compounds, suggests that the potent anticancer tetrahydroisoquinolines like PM00104 and trabectedin exhibit high cytotoxicity against cancer cells. The limited data on normal cell lines, such as for renieramycin M, indicates a potential for a therapeutic window. In contrast, older tetrahydroisoquinolines like tubocurarine demonstrate high acute toxicity with low LD50 values, reflecting their different pharmacological targets. The withdrawal of nomifensine due to idiosyncratic toxicity (hemolytic anemia) highlights the importance of thorough long-term safety evaluation.
For researchers and drug developers, this comparative guide underscores the importance of a comprehensive safety assessment that includes both in vitro and in vivo studies. The provided experimental protocols offer a foundational understanding of the methodologies employed in such evaluations. Future research should focus on generating more comparative preclinical data, particularly cytotoxicity in a panel of normal human cell lines, to better predict the therapeutic index of novel tetrahydroisoquinoline compounds.
References
- 1. Saframycin B | C28H31N3O8 | CID 171748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A neurotoxin N-methyl(R)salsolinol induces apoptotic cell death in differentiated human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro radiosensitisation by trabectedin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyconcepts.in [pharmacyconcepts.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and this compound® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubocurarin induces the wide spectrum of cytolytic effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. enamine.net [enamine.net]
- 17. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Zalypsis
Essential guidelines for the safe handling and disposal of the cytotoxic agent Zalypsis (PM00104) are critical for protecting laboratory personnel and the environment. As a potent antineoplastic agent, this compound and all materials contaminated with it are classified as hazardous cytotoxic waste.[1][2] Strict adherence to established protocols is imperative to mitigate risks of exposure and ensure regulatory compliance.
This compound, a synthetic tetrahydroisoquinolone alkaloid, exhibits anti-tumor activity by binding to DNA, inhibiting the cell cycle and transcription, which can lead to double-stranded DNA breaks.[3][4][5] Its mechanism of action underscores its potential hazard, necessitating meticulous disposal procedures. These procedures are in line with those for other cytotoxic drugs, including the structurally similar compound trabectedin (Yondelis).[6][7]
Personal Protective Equipment (PPE) and Handling Precautions
Before commencing any disposal procedure, it is mandatory for all personnel to be trained in handling cytotoxic drugs and to wear appropriate Personal Protective Equipment (PPE).[6] This is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (double-gloving with nitrile gloves recommended) | To prevent skin contact with the cytotoxic agent.[6] |
| Gown | Disposable, lint-free, solid front with back closure | To protect clothing and skin from contamination.[6] |
| Eye Protection | Goggles or safety glasses with side shields | To shield eyes from splashes or aerosols.[6] |
| Respiratory Protection | Appropriate respirator (e.g., N95 or higher) | To prevent inhalation of aerosolized particles, especially during spill cleanup. |
| This table summarizes general best practices. Always refer to your institution's specific safety protocols and the product's Safety Data Sheet (SDS). |
This compound Disposal Workflow
The proper disposal of this compound follows a stringent, regulated pathway to ensure safety and environmental protection. The workflow diagram below illustrates the key steps from waste generation to final disposal.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. PM00104 (this compound®): a marine derived alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
